Glucosylceramide synthase-IN-2
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C22H20F3N3O4 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
N-[4-(2-hydroxypropan-2-yl)phenyl]-3-oxo-2-[2-(2,2,2-trifluoroethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C22H20F3N3O4/c1-21(2,31)14-7-9-15(10-8-14)27-19(29)16-11-12-26-28(20(16)30)17-5-3-4-6-18(17)32-13-22(23,24)25/h3-12,31H,13H2,1-2H3,(H,27,29) |
InChIキー |
CQAPXPSWLDAVEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C2=CC=NN(C2=O)C3=CC=CC=C3OCC(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
Glucosylceramide Synthase-IN-2: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. This pathway is not only crucial for the formation of essential cell membrane components but is also implicated in various pathological conditions, including lysosomal storage disorders like Gaucher's disease, neurodegenerative diseases such as Parkinson's, and the development of multidrug resistance in cancer.[1] Inhibition of GCS has emerged as a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the mechanism of action of Glucosylceramide synthase-IN-2 (also known as compound T-690), a potent and brain-penetrant GCS inhibitor.
Core Mechanism of Action
This compound is a potent, orally active inhibitor of glucosylceramide synthase.[2] It distinguishes itself from many other GCS inhibitors through its unique, noncompetitive mode of inhibition with respect to both C8-ceramide and UDP-glucose.[2] This suggests that this compound binds to an allosteric site on the GCS enzyme, rather than competing with the substrates at the active site. This noncompetitive binding allows it to effectively inhibit the enzyme's activity regardless of substrate concentration.[2]
The inhibition of GCS by this compound leads to a dose-dependent reduction in the levels of glucosylceramide (GlcCer) and downstream glycosphingolipids. This reduction of substrate accumulation is the primary therapeutic mechanism in diseases like Gaucher's, where the deficiency of the enzyme glucocerebrosidase leads to the harmful buildup of GlcCer.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its closely related precursor, T-036.
| Inhibitor | Target | IC50 | Reference |
| This compound | Human GCS | 15 nM | [2] |
| Mouse GCS | 190 nM | [2] | |
| T-036 | Human GCS | 31 nM | |
| Mouse GCS | 51 nM |
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Parameter | Value | Dose | Species | Reference |
| This compound | Cmax | 416 ng/mL | 5 mg/kg (p.o.) | Mouse | [2] |
| Bioavailability | 31% | 5 mg/kg (p.o.) | Mouse | [2] | |
| Brain Concentration (Cu,brain) | 0.21 µM | 30 mg/kg (p.o.), 1h | Mouse | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Inhibitor | Tissue | Effect | Dose | Species | Reference |
| This compound | Plasma | Dose-dependent reduction of GlcCer | 30, 100, 300 mg/kg (p.o.) | Mouse | [2] |
| Cerebral Cortex | Dose-dependent reduction of GlcCer | 30, 100, 300 mg/kg (p.o.) | Mouse | [2] | |
| T-036 | Plasma | Reduction of GlcCer | Single oral dose | Mouse | [3] |
| Cerebral Cortex | Reduction of GlcCer | Single oral dose | Mouse | [3] |
Table 3: In Vivo Efficacy
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Enzyme Assay
This protocol is adapted from methods described for the characterization of GCS inhibitors.[4]
-
Preparation of Microsomes:
-
Harvest cells grown to log-phase.
-
Homogenize cells by sonication in a lysis buffer (50 mM Tris-HCl pH 7.4, with protease inhibitors).
-
Isolate microsomes by ultracentrifugation at 129,000 x g for 60 minutes.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 50 µg of microsomal protein in a final volume of 0.2 mL.
-
The reaction should contain a liposomal substrate composed of C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (B1148509) (0.9 mM).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding UDP-[14C]glucose.
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
-
Extraction and Quantification:
-
Stop the reaction by adding chloroform (B151607)/methanol (2:1, v/v).
-
Extract the lipids.
-
Separate the radiolabeled glucosylceramide from unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Glucosylceramide Synthase (GCS) Activity Assay
This protocol is based on a method using a fluorescent ceramide analog to measure GCS activity in intact cells.[5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts from Gaucher's disease patients) in a suitable culture dish.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).
-
-
Labeling with Fluorescent Ceramide:
-
Incubate the treated cells with a fluorescent ceramide analog, such as NBD C6-ceramide, for a specific period (e.g., 2 hours).
-
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract the cellular lipids using a mixture of chloroform and methanol.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Develop the chromatogram using an appropriate solvent system to separate NBD C6-glucosylceramide from NBD C6-ceramide.
-
-
Quantification:
-
Visualize the fluorescent spots under UV light.
-
Quantify the fluorescence intensity of the product (NBD C6-glucosylceramide) and the remaining substrate.
-
Determine the GCS activity based on the conversion of the fluorescent ceramide to its glucosylceramide derivative.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Glycosphingolipid Biosynthesis Pathway by this compound.
Experimental Workflow
Caption: Workflow for In Vitro and Cellular Assays of GCS Inhibition.
Logical Relationship
Caption: Logical Framework of GCS-IN-2's Therapeutic Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Glucosylceramide Synthase-IN-2: A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its inhibition presents a promising therapeutic strategy for lysosomal storage disorders such as Gaucher disease. This technical guide provides an in-depth overview of a potent, brain-penetrant, and orally active GCS inhibitor, Glucosylceramide synthase-IN-2 (also known as compound T-690). We detail its discovery through a scaffold hopping approach to mitigate off-target effects, provide a putative synthesis protocol, and describe key experimental methodologies for its biological characterization. Furthermore, this document elucidates the role of GCS in relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Rationale
This compound (T-690) was developed as a potent inhibitor of GCS with an improved safety profile compared to its predecessor, T-036.[1] The discovery process involved a pharmacophore-based scaffold hopping strategy, which successfully mitigated the off-target serotonin (B10506) transporter (SERT) inhibitory activity observed with T-036.[1] This strategic modification resulted in a novel chemical series with a distinct off-target profile, highlighting the efficacy of scaffold hopping in drug discovery.[1]
This compound exhibits potent inhibition of human GCS with an IC50 of 15 nM.[2] It also inhibits the mouse GCS, albeit with a lower potency (IC50 = 190 nM).[2] The inhibitor demonstrates a noncompetitive mechanism of action with respect to both C8-ceramide and UDP-glucose.[2] In cellular assays, it effectively reduces glucosylceramide (GlcCer) levels with an EC50 of 4.4 nM.[1] Importantly, this compound shows good oral bioavailability and brain penetration, making it a promising candidate for treating neurological symptoms associated with glycosphingolipid storage disorders.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Species | IC50 (nM) | Cellular EC50 for GlcCer Reduction (nM) |
| GCS | Human | 15[2] | 4.4[1] |
| GCS | Mouse | 190[2] | N/A |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
| Oral Bioavailability (BA) in mice | 31%[1] |
| Brain Penetration (Kpuu,brain) in mice | 0.26[1] |
Synthesis of this compound
The synthesis of this compound (N-(4-(2-hydroxypropan-2-yl)phenyl)-3-oxo-2-(2-(2,2,2-trifluoroethoxy)phenyl)-2,3-dihydropyridazine-4-carboxamide) can be achieved through a multi-step process. While a detailed, step-by-step protocol has not been publicly disclosed, the following represents a plausible synthetic route based on published reaction schemes and general organic chemistry principles.
Disclaimer: This proposed synthesis is for informational purposes only and has not been experimentally validated. Researchers should consult relevant literature and exercise appropriate safety precautions.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of the Dihydropyridazinone Intermediate
-
Condensation: To a solution of diethyl malonate in a suitable solvent (e.g., DMF), add sodium hydride portion-wise at 0°C. After stirring for 30 minutes, add the appropriate aryl bromide (e.g., 2-(2,2,2-trifluoroethoxy)phenyl bromide). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the resulting diester in ethanol and add hydrazine monohydrate. Reflux the mixture for 4-6 hours.
-
Purification: Cool the reaction mixture and collect the precipitated dihydropyridazinone by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Hydrolysis to the Carboxylic Acid
-
Hydrolysis: Suspend the dihydropyridazinone in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.
Step 3: Amide Coupling to form this compound
-
Activation: To a solution of the pyridazinone-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA). Stir for 15-30 minutes at room temperature.
-
Coupling: Add a solution of 4-(2-hydroxypropan-2-yl)aniline in the same solvent to the activated acid. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Key Experimental Protocols
4.1. Glucosylceramide Synthase (GCS) Enzymatic Activity Assay
This protocol is adapted from established methods for measuring GCS activity.[3]
Materials:
-
Enzyme source: Microsomal fraction from cells or tissues overexpressing GCS.
-
Substrates: C6-NBD-ceramide (fluorescent analog) or [14C]-UDP-glucose (radiolabeled).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Liposome (B1194612) preparation: Phosphatidylcholine.
-
Inhibitor: this compound dissolved in DMSO.
-
Reaction termination solution: Chloroform (B151607)/methanol (2:1, v/v).
-
Scintillation cocktail (for radiolabeled assay).
Procedure:
-
Liposome Preparation: Prepare liposomes containing the ceramide substrate by sonication or extrusion.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme source, liposome preparation, and buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding UDP-glucose (either fluorescently labeled or radiolabeled).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding chloroform/methanol.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Quantification:
-
Fluorescent Assay: Analyze the organic phase by HPLC with a fluorescence detector to quantify the fluorescent glucosylceramide product.
-
Radiolabeled Assay: Transfer the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Cellular Glucosylceramide (GlcCer) Quantification by HPLC
This protocol outlines a method for measuring the levels of GlcCer in cultured cells.[4][5]
Materials:
-
Cultured cells treated with this compound or vehicle.
-
Internal standard (e.g., C6-NBD-GlcCer).
-
Solvents: Chloroform, methanol, water.
-
Sphingolipid ceramide N-deacylase (SCDase).
-
OPA (o-phthalaldehyde) derivatizing reagent.
-
HPLC system with a normal-phase column and a fluorescence detector.
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest and lyse the treated cells.
-
Add chloroform/methanol (1:1, v/v) and the internal standard to the cell lysate.
-
Perform a two-phase extraction by adding chloroform and water. Collect the lower organic phase containing the lipids.
-
-
Enzymatic Hydrolysis:
-
Dry the lipid extract and resuspend in a buffer suitable for SCDase.
-
Add SCDase to hydrolyze GlcCer to glucosylsphingosine (B128621) (GlcSph). Incubate at 37°C.
-
-
Derivatization:
-
Stop the enzymatic reaction and extract the GlcSph.
-
Dry the extract and derivatize with OPA reagent to form a fluorescent product.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the OPA-GlcSph using a normal-phase column with an isocratic mobile phase (e.g., n-hexane/isopropanol/water).
-
Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of GlcCer.
-
Quantify the amount of GlcCer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Signaling Pathways
Glucosylceramide synthase plays a crucial role in cellular signaling, primarily by regulating the balance between pro-apoptotic ceramide and pro-survival glycosphingolipids.
5.1. GCS and the Bcl-2/Bax Apoptotic Pathway
Inhibition of GCS leads to an accumulation of its substrate, ceramide. Elevated ceramide levels can trigger the intrinsic apoptotic pathway. Ceramide promotes the activation of the pro-apoptotic protein Bax, which then translocates to the mitochondria. At the mitochondrial outer membrane, Bax oligomerizes to form pores, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis. The anti-apoptotic protein Bcl-2 counteracts this process by sequestering Bax and preventing its activation. Thus, by increasing ceramide levels, GCS inhibitors can shift the balance towards apoptosis.
Caption: GCS inhibition promotes apoptosis via the Bcl-2/Bax pathway.
5.2. GCS and c-Src/β-catenin Pathway in Multidrug Resistance
Overexpression of GCS has been implicated in multidrug resistance (MDR) in cancer cells. This is, in part, mediated through the c-Src and β-catenin signaling pathway. Increased GCS activity leads to the accumulation of certain glycosphingolipids which can activate the tyrosine kinase c-Src.[6] Activated c-Src then phosphorylates and stabilizes β-catenin, allowing it to translocate to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of MDR-associated genes, such as MDR1 (P-glycoprotein), which encodes a drug efflux pump. By inhibiting GCS, this compound can potentially reverse this mechanism of drug resistance.
Caption: Inhibition of GCS can potentially reverse multidrug resistance.
Conclusion
This compound is a potent and selective inhibitor of GCS with favorable pharmacokinetic properties for central nervous system applications. Its discovery through a rational drug design approach underscores the value of scaffold hopping in optimizing lead compounds. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a valuable resource for researchers investigating GCS inhibition as a therapeutic strategy. Further preclinical and clinical evaluation of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 6. Active Src Elevates the Expression of β-Catenin by Enhancement of Cap-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosylceramide Synthase-IN-2: A Technical Guide to a Novel GCS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramides (B1148491) to form glucosylceramide (GlcCer), is a critical regulator of cellular sphingolipid metabolism. Dysregulation of GCS activity is implicated in a variety of diseases, including lysosomal storage disorders such as Gaucher disease, and in the development of multidrug resistance in cancer. Glucosylceramide synthase-IN-2 (GCS-IN-2), also known as T-690, has emerged as a potent, orally active, and brain-penetrant inhibitor of GCS. This technical guide provides a comprehensive overview of GCS-IN-2, including its biochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction to Glucosylceramide Synthase and its Inhibition
Glucosylceramide synthase (GCS), encoded by the UGCG gene, catalyzes the transfer of glucose from UDP-glucose to ceramide, a pivotal step in the biosynthesis of most glycosphingolipids (GSLs)[1][2]. GSLs are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function.
The balance between pro-apoptotic ceramide and its glycosylated, anti-apoptotic metabolite, GlcCer, is crucial for cell fate.[2] Inhibition of GCS leads to an accumulation of ceramide, which can trigger apoptotic pathways, and a depletion of downstream GSLs. This makes GCS a compelling therapeutic target for diseases characterized by GSL accumulation or ceramide dysregulation. GCS-IN-2 is a novel small molecule inhibitor designed to target this critical enzymatic step.
Biochemical and Pharmacological Profile of GCS-IN-2
GCS-IN-2 (T-690) is a potent inhibitor of both human and murine GCS. Its key pharmacological parameters are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of GCS-IN-2
| Parameter | Species | Value | Reference |
| IC50 | Human GCS | 15 nM | [3][4] |
| Mouse GCS | 190 nM | [3][4] | |
| Inhibition Mode | - | Noncompetitive with C8-ceramide and UDP-glucose | [3] |
Table 2: In Vivo Pharmacological and Pharmacokinetic Properties of GCS-IN-2 in Mice
| Parameter | Condition | Value | Reference |
| GlcCer Reduction | 30 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] |
| 100 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] | |
| 300 mg/kg, p.o. | Dose-dependent reduction in plasma and cerebral cortex | [5][6][7] |
Signaling Pathways Modulated by GCS Inhibition
Inhibition of GCS by compounds like GCS-IN-2 initiates a cascade of cellular events, primarily through the accumulation of ceramide and the depletion of downstream glycosphingolipids. This shift in the ceramide/glucosylceramide balance can induce apoptosis through the intrinsic mitochondrial pathway.
GCS and the Apoptotic Pathway
The inhibition of GCS leads to an increase in intracellular ceramide levels. Elevated ceramide can promote apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8][9] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[10][11][12]
Experimental Protocols
The following protocols are based on the methodologies described in the discovery and characterization of GCS-IN-2 (T-690) and related GCS inhibitors.[5][6][7]
In Vitro GCS Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of GCS-IN-2 against GCS.
Materials:
-
Human or mouse GCS enzyme preparation (e.g., microsomal fraction from overexpressing cells)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer: 25 mM HEPES (pH 7.4), 1 mM DTT, 10 mM MgCl2
-
GCS-IN-2 stock solution in DMSO
-
96-well microplates
-
Plate reader with fluorescence detection (Excitation/Emission ~466/538 nm)
Procedure:
-
Prepare serial dilutions of GCS-IN-2 in DMSO.
-
In a 96-well plate, add 2 µL of the diluted GCS-IN-2 or DMSO (vehicle control).
-
Add 48 µL of the GCS enzyme preparation in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of a substrate mix containing NBD-C6-ceramide (final concentration, e.g., 10 µM) and UDP-glucose (final concentration, e.g., 25 µM) in assay buffer.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of chloroform/methanol (2:1, v/v).
-
Centrifuge the plate to separate the phases.
-
Transfer the upper aqueous phase containing the product (NBD-C6-glucosylceramide) to a new plate.
-
Measure the fluorescence of the product.
-
Calculate the percent inhibition for each concentration of GCS-IN-2 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Evaluation of GCS-IN-2 in Mice
This protocol assesses the ability of GCS-IN-2 to reduce GlcCer levels in plasma and brain tissue.
Materials:
-
C57BL/6J mice
-
GCS-IN-2 formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Liquid nitrogen
-
Homogenizer
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into treatment groups (vehicle and different doses of GCS-IN-2).
-
Administer a single oral dose of GCS-IN-2 or vehicle to each mouse.
-
At a predetermined time point (e.g., 4 hours post-dose), anesthetize the mice.
-
Collect blood via cardiac puncture into anticoagulant-containing tubes.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Perfuse the mice with saline to remove blood from the organs.
-
Excise the cerebral cortex and immediately freeze it in liquid nitrogen. Store at -80°C.
-
For analysis, extract lipids from plasma and homogenized brain tissue using an appropriate method (e.g., Bligh-Dyer extraction).
-
Quantify GlcCer levels in the lipid extracts using a validated LC-MS/MS method.
-
Compare the GlcCer levels in the GCS-IN-2 treated groups to the vehicle control group to determine the percent reduction.
Experimental Workflow Diagram
Conclusion
GCS-IN-2 is a potent and specific inhibitor of glucosylceramide synthase with promising in vitro and in vivo activity. Its ability to penetrate the brain makes it a particularly interesting candidate for neurological disorders associated with glycosphingolipid accumulation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug developers working with GCS-IN-2 and other GCS inhibitors. Further investigation into the long-term efficacy and safety of GCS-IN-2 is warranted to fully elucidate its therapeutic potential.
References
- 1. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthesis and synthase expression protect against ceramide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 12. scispace.com [scispace.com]
Technical Guide: Glucosylceramide Synthase-IN-2 Inhibition of Human GCS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glucosylceramide synthase-IN-2 (GCS-IN-2), a potent inhibitor of human Glucosylceramide Synthase (GCS). The document details its inhibitory activity, the experimental protocols for its characterization, and its role within relevant signaling pathways.
Quantitative Data Summary
This compound, also known as compound T-690, is a potent, orally active, and brain-penetrant inhibitor of GCS.[1][2] Its inhibitory activity has been quantified against both human and mouse GCS, with the following IC50 values:
| Target Enzyme | Species | IC50 Value |
| Glucosylceramide Synthase (GCS) | Human | 15 nM[1][2] |
| Glucosylceramide Synthase (GCS) | Mouse | 190 nM[1][2] |
Table 1: IC50 values of this compound.
Kinetic studies have revealed that this compound exhibits a noncompetitive type of inhibition with respect to both C8-ceramide and UDP-glucose.[1][2]
Experimental Protocols
The determination of the IC50 value for GCS inhibitors like this compound typically involves a cell-free enzymatic assay using microsomal fractions as the source of GCS. The following is a detailed methodology synthesized from established protocols for measuring GCS activity.
Preparation of Microsomes
-
Cell Culture and Harvest: Grow cells known to express GCS (e.g., human cancer cell lines) in appropriate culture media until they reach logarithmic growth phase.[3] Harvest the cells by scraping or trypsinization.
-
Homogenization: Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, containing protease inhibitors like 1.0 µg/ml leupeptin, 10 µg/ml aprotinin, and 25 µM phenylmethylsulfonyl fluoride).[3] Homogenize the cell suspension by sonication on ice.[3]
-
Microsome Isolation: Perform a centrifugation of the cell homogenate at a high speed (e.g., 129,000 x g) for 60 minutes to pellet the microsomal fraction.[3]
-
Protein Quantification: Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination
This assay measures the enzymatic conversion of a ceramide substrate to glucosylceramide. The IC50 value is determined by measuring the inhibition of this reaction at various concentrations of the inhibitor.
Materials:
-
Microsomal protein preparation (enzyme source)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween20)[4]
-
Substrates:
-
This compound at a range of concentrations
-
Control vehicle (e.g., DMSO)
-
Liposomes (e.g., composed of phosphatidylcholine and brain sulfatides) to deliver the lipid substrate[3]
-
Scintillation cocktail (if using radiolabeled substrate)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a defined amount of microsomal protein (e.g., 50 µg), and the liposomal ceramide substrate.[3]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. For the control, add the vehicle (DMSO) only.[4] A no-enzyme control should also be included to determine the background signal.[4]
-
Enzyme Reaction Initiation: Start the enzymatic reaction by adding UDP-glucose (containing a tracer amount of [³H]UDP-glucose).
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specific duration (e.g., 60 minutes).[3]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids from the reaction mixture.
-
Product Separation: Separate the product, [³H]glucosylceramide, from the unreacted [³H]UDP-glucose and other lipids using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to glucosylceramide from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GCS activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Alternatively, a label-free LC-MS/MS method can be employed to detect and quantify the formation of the glucosylceramide product.[5]
Signaling Pathways and Mechanism of Action
Glucosylceramide synthase is a pivotal enzyme in sphingolipid metabolism. It catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide.[6][7] This action has significant downstream consequences on cellular signaling.
Role of GCS in Cellular Signaling
Ceramide is a pro-apoptotic lipid, and its accumulation can trigger cell death.[7][8] By converting ceramide to glucosylceramide, GCS reduces the intracellular levels of ceramide, thereby promoting cell survival and proliferation.[8][9] The product, glucosylceramide, is the precursor for a vast array of complex glycosphingolipids that are involved in cell-cell recognition, signal transduction, and modulation of membrane protein function.[6]
In the context of cancer, overexpression of GCS has been linked to multidrug resistance.[6][9] Increased GCS activity can lead to higher levels of glycosphingolipids that activate signaling pathways (e.g., through c-Src kinase) promoting the expression of drug efflux pumps like P-glycoprotein (MDR1).[9]
Mechanism of Action of this compound
This compound acts as a noncompetitive inhibitor of GCS.[1][2] This means it binds to a site on the enzyme that is distinct from the binding sites for the substrates, ceramide and UDP-glucose. By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide. This leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in the synthesis of downstream glycosphingolipids, which can sensitize cells to chemotherapeutic agents.
Visualizations
Signaling Pathway of Glucosylceramide Synthase
Caption: Glucosylceramide Synthase Signaling Pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for GCS IC50 Determination.
References
- 1. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Brain-Penetrant Properties of Glucosylceramide Synthase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step initiates a cascade leading to the formation of a diverse array of complex glycosphingolipids. The accumulation of these lipids is implicated in the pathophysiology of several lysosomal storage disorders, including Gaucher and Fabry diseases. Furthermore, emerging evidence suggests a role for GCS in neurodegenerative conditions such as Parkinson's disease. Consequently, the development of potent and brain-penetrant GCS inhibitors is a key therapeutic strategy for addressing the neurological manifestations of these diseases.
Glucosylceramide synthase-IN-2 (also known as T-690) is a novel, potent, and orally active GCS inhibitor that has demonstrated the ability to cross the blood-brain barrier (BBB).[1] This technical guide provides a comprehensive overview of the brain-penetrant properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacokinetic and pharmacodynamic properties of this compound.
Table 1: In Vitro Activity and Physicochemical Properties
| Parameter | Value | Species/Assay Conditions |
| IC₅₀ (GCS Enzymatic Assay) | 15 nM | Human |
| 190 nM | Mouse | |
| EC₅₀ (Cellular Assay) | 4.4 nM | Gaucher Disease Patient Fibroblasts |
| Log D | 2.42 | pH 7.4 |
Table 2: In Vitro ADME Properties
| Parameter | Value | Assay Conditions |
| Metabolic Stability (HLM CLint) | < 1 µL/min/mg protein | Human Liver Microsomes |
| Metabolic Stability (MLM CLint) | 1 µL/min/mg protein | Mouse Liver Microsomes |
| MDR1 Efflux Ratio (Papp, B to A / A to B) | 2.3 | MDR1-transfected MDCK cells |
Table 3: In Vivo Pharmacokinetics in Mice (5 mg/kg, oral administration)
| Parameter | Plasma |
| Cₘₐₓ | 416 ng/mL |
| Tₘₐₓ | 0.5 h |
| AUC | 639 ng·h/mL |
| Bioavailability (BA) | 31% |
Table 4: Brain Penetration in Mice
| Parameter | Value | Dosing |
| Unbound Brain Concentration (Cu,brain) | 0.21 µM | 30 mg/kg, 1 h post-dose |
| Brain/Plasma Unbound Concentration Ratio (Kpuu,brain) | 0.26 |
Signaling Pathway
Glucosylceramide synthase plays a crucial role in the sphingolipid metabolism pathway. The following diagram illustrates the position of GCS and the consequence of its inhibition.
Caption: Glucosylceramide Synthase (GCS) in the Sphingolipid Biosynthesis Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Glucosylceramide Synthase (GCS) Enzymatic Assay
This assay quantifies the in vitro potency of this compound against human and mouse GCS.
-
Enzyme Source: Microsomes prepared from cells overexpressing human or mouse GCS.
-
Substrates:
-
Ceramide (C8-ceramide)
-
UDP-glucose (radiolabeled, e.g., with ¹⁴C)
-
-
Assay Buffer: Phosphate buffer (pH 7.4) containing relevant salts (e.g., MgCl₂).
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (C8-ceramide and radiolabeled UDP-glucose).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).
-
Extract the lipids.
-
Separate the radiolabeled glucosylceramide product from the unreacted UDP-glucose using thin-layer chromatography (TLC) or another suitable chromatographic method.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
MDR1-MDCK Permeability Assay
This in vitro assay assesses the potential of a compound to be a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the blood-brain barrier.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.
-
Culture System: Cells are seeded on a semi-permeable membrane in a Transwell® system and cultured to form a confluent monolayer.
-
Procedure:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound (this compound) to the apical (donor) chamber.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add the test compound to the basolateral (donor) chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.
-
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
-
Materials:
-
Pooled human or mouse liver microsomes.
-
NADPH regenerating system (cofactor for many metabolic reactions).
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, buffer, and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic and Brain Penetration Study in Mice
This study determines the pharmacokinetic profile and brain exposure of this compound following oral administration in mice.
-
Animal Model: C57BL/6J mice.
-
Dosing:
-
A single oral gavage of this compound formulated in a suitable vehicle.
-
-
Sample Collection:
-
At predetermined time points post-dosing, collect blood samples (via cardiac puncture or another appropriate method) into tubes containing an anticoagulant. Centrifuge to obtain plasma.
-
Following blood collection, perfuse the animals with saline to remove blood from the brain.
-
Excise the brain tissue.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for plasma (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.
-
Determine the brain concentration at each time point.
-
Calculate the unbound brain concentration (Cu,brain) by correcting for brain tissue binding.
-
Calculate the brain-to-plasma unbound concentration ratio (Kpuu,brain) to assess the extent of brain penetration.
-
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for assessing the brain-penetrant properties of a GCS inhibitor like this compound.
Caption: Workflow for Evaluating Brain-Penetrant GCS Inhibitors.
Conclusion
This compound is a potent GCS inhibitor with favorable in vitro ADME properties and demonstrated brain penetration in preclinical models. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on GCS inhibitors for neurological disorders. The ability of this compound to achieve significant concentrations in the brain underscores its potential as a therapeutic candidate for diseases characterized by glycosphingolipid accumulation in the central nervous system. Further investigation into its efficacy and safety in relevant disease models is warranted.
References
Glucosylceramide Synthase-IN-2 (T-690): A Technical Guide for Gaucher's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher's disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GBA). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged and are referred to as Gaucher cells. These cells infiltrate various organs, leading to a wide range of clinical manifestations, including hepatosplenomegaly, skeletal abnormalities, and, in neuronopathic forms, severe neurological damage. One of the key therapeutic strategies for Gaucher's disease is substrate reduction therapy (SRT), which aims to decrease the production of GlcCer. Glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of GlcCer from ceramide and UDP-glucose, is a prime target for SRT.
This technical guide focuses on Glucosylceramide synthase-IN-2 (also known as compound T-690), a potent, orally active, and brain-penetrant inhibitor of GCS. Its ability to cross the blood-brain barrier makes it a promising candidate for investigating the treatment of neuronopathic forms of Gaucher's disease. This document provides a comprehensive overview of its biochemical properties, experimental protocols, and the relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (T-690).
| Parameter | Value | Species | Reference |
| IC50 | 15 nM | Human | |
| IC50 | 190 nM | Mouse |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dose (p.o.) | Effect | Model | Reference |
| Plasma GlcCer Reduction | 30, 100, 300 mg/kg | Dose-dependent reduction | C57BL/6J mice | |
| Cerebral Cortex GlcCer Reduction | 30, 100, 300 mg/kg | Dose-dependent reduction | C57BL/6J mice | |
| Cmax | 5 mg/kg | 416 ng/mL | Not specified | |
| Oral Bioavailability (BA) | Not specified | 31% | Not specified | |
| Brain Exposure (Cu,brain) | 30 mg/kg (1 h post-dose) | 0.21 µM | Not specified |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Substrates | Reference |
| Inhibition Type | Noncompetitive | C8-ceramide and UDP-glucose |
Table 3: Mechanism of Action of this compound
Signaling and Pathophysiological Pathways
The following diagrams illustrate the biochemical pathway of GlcCer metabolism and the pathophysiology of Gaucher's disease, highlighting the role of GCS and the intervention point of its inhibitors.
In-Depth Technical Guide: Noncompetitive Inhibition Kinetics of Glucosylceramide Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. Its role in cellular processes, including proliferation and apoptosis, has made it a significant target in drug development, particularly in oncology and for lysosomal storage disorders. This technical guide focuses on the noncompetitive inhibition kinetics of a potent and specific GCS inhibitor, Glucosylceramide synthase-IN-2 (also known as compound T-690). We provide a summary of its known quantitative inhibitory data, a detailed representative experimental protocol for assessing its kinetic profile, and visualizations of key signaling pathways modulated by GCS inhibition.
Quantitative Inhibition Data
This compound is a potent, brain-penetrant, and orally active inhibitor of Glucosylceramide synthase.[1] It demonstrates a noncompetitive mode of inhibition with respect to both of the enzyme's substrates, C8-ceramide and UDP-glucose.[1] The available quantitative data for this inhibitor is summarized in the table below.
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Substrates |
| This compound | Human GCS | 15 | Noncompetitive | C8-ceramide, UDP-glucose |
| (Compound T-690) | Mouse GCS | 190 | Noncompetitive | C8-ceramide, UDP-glucose |
Experimental Protocol: In Vitro GCS Inhibition Assay
The following is a representative, detailed protocol for determining the noncompetitive inhibition kinetics of this compound. This method is adapted from established GCS activity assays utilizing a fluorescent ceramide analog.
Objective: To determine the IC50 and confirm the noncompetitive inhibition mechanism of this compound against human Glucosylceramide synthase.
Materials:
-
Recombinant human Glucosylceramide synthase (GCS)
-
This compound
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose (substrate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HEPES buffer
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl2)
-
Chloroform
-
Methanol
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel)
-
Fluorescence plate reader or HPTLC scanner
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 25 mM MgCl2.
-
Substrate Solution: Prepare a stock solution of NBD C6-ceramide in ethanol. For the assay, complex the NBD C6-ceramide with fatty acid-free BSA in the assay buffer to the desired final concentrations.
-
Co-substrate Solution: Prepare a stock solution of UDP-glucose in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme Assay:
-
The reaction is typically carried out in a total volume of 100 µL in a microcentrifuge tube.
-
To each tube, add the appropriate concentration of this compound.
-
Add the GCS enzyme to the assay buffer.
-
To initiate the reaction, add the NBD C6-ceramide/BSA complex and UDP-glucose. For kinetic analysis, vary the concentration of one substrate while keeping the other constant.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 400 µL of a chloroform:methanol (2:1, v/v) mixture.
-
-
Lipid Extraction and Analysis:
-
Vortex the tubes vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the samples onto an HPTLC plate.
-
Develop the HPTLC plate using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the NBD C6-glucosylceramide product from the unreacted NBD C6-ceramide substrate.
-
Visualize and quantify the fluorescent spots using a fluorescence scanner.
-
-
Data Analysis:
-
Calculate the amount of product formed based on a standard curve of NBD C6-glucosylceramide.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., NBD C6-ceramide) at several fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). For noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
Signaling Pathways and Experimental Workflows
Inhibition of Glucosylceramide synthase has significant downstream effects on cellular signaling, primarily by altering the balance of ceramide and glycosphingolipids.
GCS Inhibition and the Bcl-2/Bax Apoptotic Pathway
Inhibition of GCS can lead to an accumulation of its substrate, ceramide. Elevated ceramide levels are known to induce apoptosis. One of the key pathways affected is the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. GCS inhibition can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, leading to caspase activation and ultimately, apoptosis.[2]
Caption: GCS inhibition leads to ceramide accumulation, altering the Bcl-2/Bax ratio and inducing apoptosis.
GCS and the cSrc/β-catenin Signaling Pathway in Multidrug Resistance
GCS is implicated in multidrug resistance (MDR) in cancer cells. The synthesis of certain glycosphingolipids, such as globotriaosylceramide (Gb3), which are downstream products of GCS activity, can activate the c-Src tyrosine kinase. Activated c-Src can then lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in MDR, such as MDR1. Inhibition of GCS can therefore reverse this process and sensitize cancer cells to chemotherapy.
Caption: GCS activity can promote multidrug resistance via the cSrc/β-catenin signaling pathway.
Experimental Workflow for GCS Inhibition Analysis
The overall workflow for analyzing the noncompetitive inhibition kinetics of a GCS inhibitor is a multi-step process that begins with reagent preparation and culminates in detailed data analysis.
References
The Role of Glucosylceramide Synthase-IN-2 in Glycosphingolipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is critical for the formation of a vast array of complex GSLs that play crucial roles in cell structure, signaling, and recognition. Dysregulation of GCS activity is implicated in various pathologies, including lysosomal storage disorders like Gaucher disease, making it a compelling target for therapeutic intervention. Glucosylceramide synthase-IN-2 (also known as T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS. This technical guide provides an in-depth overview of the role of this compound in the inhibition of glycosphingolipid synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Glycosphingolipid Synthesis and Glucosylceramide Synthase
Glycosphingolipids are a class of lipids containing a carbohydrate moiety linked to a ceramide backbone. The synthesis of the majority of GSLs is initiated by the enzymatic action of Glucosylceramide synthase (GCS, EC 2.4.1.80), which catalyzes the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose. This reaction is the committed step for the production of hundreds of different GSLs.
The synthesis of GlcCer occurs on the cytosolic face of the Golgi apparatus. Ceramide, synthesized in the endoplasmic reticulum, is transported to the Golgi where GCS facilitates its glucosylation. The resulting GlcCer can then be further glycosylated by various glycosyltransferases within the Golgi lumen to form more complex GSLs, such as lactosylceramide, gangliosides, and globosides.
Given its central role, the inhibition of GCS presents a therapeutic strategy for diseases characterized by the accumulation of GSLs. By blocking the initial step of the pathway, GCS inhibitors can effectively reduce the overall burden of these complex lipids.
This compound (T-690): A Potent GCS Inhibitor
This compound (T-690) is a small molecule inhibitor designed to target GCS. It has demonstrated high potency and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a valuable tool for both research and potential therapeutic development for neurological indications.
Mechanism of Action
This compound acts as a noncompetitive inhibitor of GCS with respect to both C8-ceramide and UDP-glucose[1]. This indicates that it binds to a site on the enzyme that is distinct from the active sites for these substrates.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| Human GCS | 15 |
| Mouse GCS | 190 |
Table 2: In Vivo Pharmacological Effects of this compound in C57BL/6J Mice [1]
| Tissue | Dosage (mg/kg, p.o.) | GlcCer Reduction |
| Plasma | 30 | Dose-dependent |
| Plasma | 100 | Dose-dependent |
| Plasma | 300 | Dose-dependent |
| Cerebral Cortex | 30 | Dose-dependent |
| Cerebral Cortex | 100 | Dose-dependent |
| Cerebral Cortex | 300 | Dose-dependent |
Table 3: Pharmacokinetic Properties of this compound in Mice [1]
| Parameter | Value |
| Cmax (5 mg/kg, p.o.) | 416 ng/mL |
| Oral Bioavailability (BA) | 31% |
| Brain Exposure (Cu,brain at 30 mg/kg, 1h) | 0.21 µM |
Signaling Pathway
The inhibition of GCS by this compound directly impacts the glycosphingolipid synthesis pathway, leading to a reduction in the production of GlcCer and all downstream GSLs.
References
Methodological & Application
Application Notes and Protocols for Glucosylceramide Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. GCS plays a crucial role in various cellular processes, including proliferation, apoptosis, and drug resistance. Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. Glucosylceramide synthase-IN-2 (GCS-IN-2) is a potent and orally active inhibitor of GCS, demonstrating significant potential for research and therapeutic applications. These application notes provide detailed protocols for the utilization of GCS-IN-2 in enzymatic and cell-based assays, as well as in vivo studies, to investigate the function of GCS and the therapeutic potential of its inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human GCS | 15 nM | [1][2] |
| IC₅₀ | Mouse GCS | 190 nM | [1][2] |
| Inhibition Type | - | Noncompetitive with C8-ceramide and UDP-glucose | [1][2] |
| SERT Inhibitory Activity (IC₅₀) | - | >10 µM | [1] |
| GCase Activity (EC₅₀) | - | >300 µM | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Dosing | Value | Species | Reference |
| Effect on GlcCer | 30, 100, 300 mg/kg (p.o.) | Dose-dependent reduction in plasma and cerebral cortex | C57BL/6J mice | [1] |
| Cₘₐₓ | 5 mg/kg (p.o.) | 416 ng/mL | Mice | [1] |
| Oral Bioavailability (BA) | - | 31% | Mice | [1] |
| Brain Exposure (Cu,brain) | 30 mg/kg (1 h) | 0.21 µM | Mice | [1] |
Signaling Pathway
The inhibition of Glucosylceramide synthase by this compound has significant downstream effects on multiple signaling pathways implicated in cancer and metabolic diseases. The diagram below illustrates the central role of GCS and the consequences of its inhibition.
References
Application Notes and Protocols for Glucosylceramide Synthase-IN-2 in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Glucosylceramide synthase-IN-2 (also known as T-690), a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS). This document details its use in mouse models, summarizing key quantitative data and providing detailed experimental protocols to guide preclinical research in areas such as lysosomal storage disorders, neurodegenerative diseases, and oncology.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1][2] Dysregulation of GCS and the subsequent accumulation of its substrates are implicated in the pathophysiology of various diseases, including Gaucher disease.[3][4][5] this compound is a small molecule inhibitor of GCS with demonstrated efficacy in reducing GlcCer levels in both peripheral tissues and the central nervous system in mice.[6] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of GCS in neurological disorders.[5][6]
Data Presentation
In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Inhibition Type | Reference |
| Human GCS | 15 | Noncompetitive with C8-ceramide and UDP-glucose | [2] |
| Mouse GCS | 190 | Noncompetitive with C8-ceramide and UDP-glucose | [2] |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cₘₐₓ | 416 ng/mL | 5 mg/kg, p.o. | [6] |
| Oral Bioavailability (BA) | 31% | 5 mg/kg, p.o. | [6] |
| Brain Exposure (Cᵤ,brain) | 0.21 µM | 30 mg/kg, p.o. (1 h post-dose) | [6] |
| Brain Penetration (Kₚ,ᵤᵤ,brain) | 0.26 | Not specified | [6] |
In Vivo Pharmacodynamics of this compound in C57BL/6J Mice
| Dose (mg/kg, p.o.) | Tissue | % GlcCer Reduction | Reference |
| 30 | Plasma | Dose-dependent reduction | [6] |
| 100 | Plasma | Dose-dependent reduction | [6] |
| 300 | Plasma | Dose-dependent reduction | [6] |
| 30 | Cerebral Cortex | Dose-dependent reduction | [6] |
| 100 | Cerebral Cortex | Dose-dependent reduction | [6] |
| 300 | Cerebral Cortex | Dose-dependent reduction | [6] |
Signaling Pathway
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
Objective: To administer this compound orally to mice for in vivo studies.
Materials:
-
This compound (powder)
-
Vehicle (e.g., Corn oil, 0.5% methylcellulose (B11928114) in water)
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal restraining device (optional)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30, 100, or 300 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of the compound.
-
Suspend the powder in the chosen vehicle at the desired final concentration (e.g., for a 20g mouse receiving a 0.2 mL volume, a 30 mg/kg dose requires a 3 mg/mL solution).
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, for example, by the scruff of the neck, to immobilize its head.
-
Carefully insert the oral gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced.
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the gavage needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Assessment of Glucosylceramide Reduction in Mouse Tissues
Objective: To quantify the reduction of GlcCer in plasma and brain tissue following treatment with this compound.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Centrifuge
-
Nitrogen evaporator
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Sample Collection:
-
Anesthetize the mouse at the desired time point post-dosing.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Perfuse the mouse transcardially with ice-cold PBS to remove blood from the tissues.
-
Dissect the brain and other tissues of interest. Quickly rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen or on dry ice. Store tissues at -80°C until analysis.
-
-
Lipid Extraction:
-
For brain tissue, weigh a portion of the frozen tissue and homogenize it in a suitable buffer.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method with a chloroform/methanol mixture.
-
Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
GlcCer Quantification by HPLC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis.
-
Analyze the samples using a validated HPLC-MS method for the quantification of GlcCer. Use an appropriate internal standard for accurate quantification.
-
Compare the GlcCer levels in the treated groups to the vehicle-treated control group to determine the percentage of reduction.
-
Experimental Workflow
Caption: General workflow for in vivo studies of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibition of UDP-glucosylceramide synthase in mice prevents Gaucher disease-associated B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glucosylceramide Synthase-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is crucial for the formation of a vast array of complex glycosphingolipids that play significant roles in cellular processes such as signal transduction, cell-cell recognition, and membrane stability. Inhibition of GCS has emerged as a promising therapeutic strategy for various diseases, including certain cancers and lysosomal storage disorders like Gaucher disease.
Glucosylceramide synthase-IN-2 (also known as T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS.[1] Its ability to modulate the synthesis of glucosylceramide makes it a valuable tool for studying the roles of glycosphingolipids in cellular functions and for the development of novel therapeutics. These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays, enabling researchers to effectively investigate its biological effects.
Product Information
Chemical Name: this compound (T-690) Mechanism of Action: Potent inhibitor of Glucosylceramide synthase (GCS).[1] It exhibits noncompetitive inhibition with respect to C8-ceramide and UDP-glucose.[1]
Quantitative Data Summary
A summary of the reported inhibitory concentrations (IC50) for this compound is provided in the table below for easy reference and comparison.
| Target Species | Enzyme | IC50 | Reference |
| Human | Glucosylceramide synthase (GCS) | 15 nM | [1] |
| Mouse | Glucosylceramide synthase (GCS) | 190 nM | [1] |
Signaling Pathway of GCS Inhibition
Inhibition of Glucosylceramide synthase by this compound blocks the conversion of ceramide to glucosylceramide, the initial and rate-limiting step in the biosynthesis of most glycosphingolipids. This leads to an accumulation of ceramide and a reduction in downstream glycosphingolipids. Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, often leading to the induction of apoptosis and cell cycle arrest. Furthermore, depletion of downstream glycosphingolipids can affect signaling pathways where these molecules are involved, such as the ERK signaling pathway.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use in various cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in cell culture grade DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note: Always handle the compound and DMSO in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.
Caption: Experimental Workflow for Cell-Based Assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare an intermediate dilution first to minimize the final concentration of DMSO in the culture. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution. Then, add 1/10th volume of this intermediate solution to the cells.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Add the appropriate volume of the final working solution to the cells in the culture plate. Gently mix the plate to ensure even distribution of the compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish the optimal, non-lethal concentration (e.g., IC10) for subsequent functional assays.
Materials:
-
Cells of interest (e.g., IGROV1, BG1, HT29, T47D human cancer cell lines)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC10 and IC50 values.
GCS Activity Assay using a Fluorescent Substrate
This protocol allows for the direct measurement of GCS activity within cells by monitoring the conversion of a fluorescent ceramide analog to glucosylceramide. This assay can be used to confirm the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
This compound
-
NBD C6-ceramide (fluorescent ceramide analog)
-
Thin-layer chromatography (TLC) plates
-
TLC developing chamber and solvents
-
Fluorescence imaging system or plate reader
Procedure:
-
Culture cells to 70-80% confluency in appropriate culture vessels.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).
-
Incubate the cells with a medium containing NBD C6-ceramide (e.g., 5-10 µM) for 1-2 hours at 37°C.[2]
-
Wash the cells with ice-cold PBS to remove excess fluorescent substrate.
-
Lyse the cells and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate NBD C6-ceramide from its glycosylated product.
-
Visualize the fluorescent spots using a fluorescence imaging system and quantify the intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
Calculate the GCS activity as the percentage of converted NBD C6-glucosylceramide relative to the total fluorescent lipid.
Safety and Handling
This compound is for research use only. As with any chemical compound, appropriate safety precautions should be taken.
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a dry and well-ventilated place, away from incompatible materials such as bases and oxidizing agents.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting
-
Compound Precipitation in Culture Medium: If precipitation is observed upon dilution of the DMSO stock solution into the aqueous culture medium, try preparing a more dilute intermediate solution in the medium before the final dilution. Ensure the final DMSO concentration is as low as possible.
-
High Background in Assays: Ensure complete removal of wash buffers and reagents at each step. Optimize antibody/reagent concentrations and incubation times.
-
Inconsistent Results: Ensure consistent cell seeding density and passage number. Avoid repeated freeze-thaw cycles of the compound stock solution. Always include appropriate positive and negative controls in every experiment.
These detailed protocols and application notes should serve as a valuable resource for researchers utilizing this compound in their cell-based studies.
References
"Glucosylceramide synthase-IN-2" solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase-IN-2 (also known as compound T-690) is a potent, orally active, and brain-penetrant inhibitor of Glucosylceramide Synthase (GCS).[1][2] GCS is a pivotal enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[3][4][5] By inhibiting this initial step, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes and as a potential therapeutic agent for conditions like Gaucher's disease.[1] This inhibitor exhibits noncompetitive inhibition with respect to both C8-ceramide and UDP-glucose.[1]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL | Prepare a clear stock solution. |
| Ethanol | Insoluble | Not a recommended solvent. |
| Water | Insoluble | Not a recommended solvent. |
Note: For in vivo studies, co-solvents such as PEG300, PEG400, Tween 80, and corn oil may be required for formulation.[2]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent | -80°C | 6 months - 1 year | [1][2] Sealed storage, protect from moisture and light.[1] |
| -20°C | 1 month | [1] Sealed storage, protect from moisture and light.[1] |
Mechanism of Action and Biological Activity
This compound demonstrates potent inhibition of GCS with varying efficacy between species.
Table 3: In Vitro Activity of this compound
| Target | IC₅₀ (Human) | IC₅₀ (Mouse) |
| Glucosylceramide Synthase (GCS) | 15 nM | 190 nM |
Data sourced from MedChemExpress and TargetMol.[1][2]
Glucosylceramide synthase (GCS) plays a critical role in the synthesis of glycosphingolipids, which are essential components of cellular membranes involved in various signaling pathways.[4][6] By catalyzing the formation of glucosylceramide from ceramide, GCS initiates the pathway leading to a diverse array of complex glycosphingolipids.[3][5] Inhibition of GCS by this compound leads to a reduction in the levels of these downstream metabolites, which can impact cellular processes such as proliferation and apoptosis.[4]
Caption: Glucosylceramide Synthase Signaling Pathway.
Experimental Protocols
In Vitro Glucosylceramide Synthase Activity Assay
This protocol is adapted from established methods for measuring GCS activity using a fluorescently labeled ceramide substrate.[7][8][9]
Materials:
-
This compound
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Cell lysates or purified GCS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Chloroform/Methanol (2:1, v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate or purified GCS
-
NBD-C6-ceramide (final concentration, e.g., 5 µM)
-
UDP-glucose (final concentration, e.g., 25 µM)
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase, evaporate the solvent, and reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
HPLC Detection: Inject the sample into an HPLC system equipped with a silica (B1680970) column. Use a mobile phase gradient to separate NBD-C6-glucosylceramide from the unreacted NBD-C6-ceramide. Monitor the fluorescence at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the peak areas corresponding to NBD-C6-glucosylceramide. Determine the IC₅₀ value of this compound by plotting the percent inhibition against the inhibitor concentration.
Caption: In Vitro GCS Activity Assay Workflow.
In Vivo Studies
This compound is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in animal models.[1]
Administration:
-
Route: Oral gavage is a common administration route.[1]
-
Vehicle: Formulations may require co-solvents such as PEG300, Tween 80, or corn oil to ensure solubility and bioavailability.[2]
-
Dosing: In mice, doses ranging from 5 mg/kg to 300 mg/kg have been reported to effectively reduce glucosylceramide concentrations in plasma and the cerebral cortex.[1]
Pharmacokinetics:
-
A 5 mg/kg oral dose in mice resulted in a Cmax of 416 ng/mL.[1]
-
The compound demonstrates good oral exposure (Bioavailability = 31%) and brain penetration.[1]
Considerations for In Vivo Experiments:
-
Appropriate animal models should be selected based on the research question (e.g., models for Gaucher's disease).
-
Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen for the desired biological effect.
-
Tissue samples (e.g., plasma, brain) can be collected to measure glucosylceramide levels and assess target engagement.
Conclusion
This compound is a valuable research tool for investigating the roles of glycosphingolipid metabolism in health and disease. Its potent and specific inhibitory activity, coupled with its favorable pharmacokinetic properties, makes it suitable for both in vitro and in vivo applications. Adherence to the storage and handling guidelines, as well as the use of appropriate experimental protocols, will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucosylceramide synthase assay [bio-protocol.org]
- 8. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucosylceramide Synthase (GCS) Activity Assay using Glucosylceramide synthase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. This process is crucial for regulating cellular levels of ceramide, a pro-apoptotic lipid, and for producing complex GSLs involved in cell signaling, cell-to-cell recognition, and membrane structure. Overexpression of GCS has been linked to multidrug resistance in cancer and its inhibition is a therapeutic strategy for lysosomal storage disorders like Gaucher and Fabry disease.[1][2][3][4]
Glucosylceramide synthase-IN-2 (also known as compound T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS.[5][6][7] It serves as a valuable chemical probe for studying the function of GCS in various physiological and pathological contexts. This document provides detailed protocols for assaying GCS activity and evaluating the inhibitory potential of this compound using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.[8]
GCS Signaling Pathway
The diagram below illustrates the central role of Glucosylceramide Synthase (GCS) in sphingolipid metabolism. GCS converts ceramide to glucosylceramide (GlcCer), the precursor for the synthesis of complex glycosphingolipids, including lactosylceramides, globo-series, and ganglio-series GSLs. This compound specifically blocks this initial glycosylation step.
Quantitative Data Summary
This compound is a highly potent inhibitor of GCS, with differential activity against the human and mouse enzymes. Its non-competitive inhibition profile suggests it binds to a site distinct from the substrate binding sites.
| Parameter | Value | Species | Reference |
| IC₅₀ | 15 nM | Human | [5][6][7] |
| IC₅₀ | 190 nM | Mouse | [5][6][7] |
| Inhibition Type | Non-competitive | N/A | [5][6] |
| Selectivity | No significant activity against SERT, GCase, hERG, Caᵥ1.2, Naᵥ1.5 | N/A | [5] |
Experimental Protocols
Assay Principle
The GCS activity assay is based on the enzymatic conversion of a non-natural, short-chain ceramide substrate (C8-ceramide) to its corresponding glucosylceramide product (C8-GlcCer) by a microsomal enzyme preparation. The reaction is terminated, and the lipids are extracted. The amount of C8-GlcCer produced is then quantified using a highly sensitive and specific LC-MS/MS method, which allows for the separation of the product from the substrate and other lipids.[8] The inhibitory effect of this compound is determined by measuring the reduction in C8-GlcCer formation in its presence.
Experimental Workflow
The following diagram outlines the major steps involved in the GCS inhibition assay.
Part 1: Preparation of Microsomes (GCS Enzyme Source)
This protocol is adapted from methods using cell lines with high GCS expression.[9][10]
Materials:
-
Human cell line with high GCS expression (e.g., ACHN or HepG2 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, with protease inhibitors
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to ~90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape cells into fresh ice-cold PBS and centrifuge at 800 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by Dounce homogenization (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a small volume of Lysis Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot and store the microsomal preparation at -80°C until use.
Part 2: In Vitro GCS Activity and Inhibition Assay
Materials:
-
Microsomal preparation (from Part 1)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂
-
C8-ceramide (Substrate 1)
-
UDP-glucose (Substrate 2)
-
This compound (Inhibitor)
-
DMSO (for dissolving inhibitor and substrate)
-
Quench Solution: Chloroform/Methanol (2:1, v/v)
-
Internal Standard (e.g., C8-GlcCer-d7 for mass spectrometry)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range for determining the IC₅₀ would be 0.1 nM to 1 µM.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
Microsomal protein (e.g., 20-50 µg)
-
1 µL of this compound dilution (or DMSO for vehicle control).
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrates:
-
C8-ceramide (final concentration ~10-20 µM)
-
UDP-glucose (final concentration ~20-50 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 500 µL of ice-cold Quench Solution containing the internal standard.
-
Lipid Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of Methanol) for LC-MS/MS analysis.
Part 3: LC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column.
Procedure:
-
Method Setup: Develop an LC-MS/MS method to separate and detect C8-GlcCer and the internal standard. Use Multiple Reaction Monitoring (MRM) mode for quantification.
-
Example MRM transition for C8-GlcCer: m/z 588.6 → 264.4[8]
-
-
Sample Injection: Inject the reconstituted samples from Part 2.
-
Data Acquisition: Acquire data for each sample.
Data Analysis and Presentation
-
Quantification: Calculate the peak area ratio of the C8-GlcCer product to the internal standard.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Example Dose-Response Data for this compound
| Inhibitor Conc. (nM) | Log [Inhibitor] | % GCS Activity | % Inhibition |
| 0 (Vehicle) | N/A | 100.0 | 0.0 |
| 1.0 | 0.00 | 92.5 | 7.5 |
| 3.0 | 0.48 | 81.3 | 18.7 |
| 10.0 | 1.00 | 58.1 | 41.9 |
| 15.0 | 1.18 | 50.0 | 50.0 |
| 30.0 | 1.48 | 35.2 | 64.8 |
| 100.0 | 2.00 | 15.6 | 84.4 |
| 300.0 | 2.48 | 8.9 | 91.1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Inactive enzyme preparation. | Prepare fresh microsomes. Ensure proper storage at -80°C. |
| Substrate degradation. | Use fresh substrates. Store C8-ceramide and UDP-glucose properly. | |
| High background signal | Contamination in reagents. | Use high-purity reagents and HPLC-grade solvents. |
| Non-enzymatic product formation. | Run a control reaction without the enzyme (heat-inactivated microsomes). | |
| Poor reproducibility | Inaccurate pipetting. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete reaction quenching. | Ensure rapid and thorough mixing with the quench solution on ice. | |
| IC₅₀ value out of expected range | Incorrect inhibitor concentration. | Verify inhibitor stock concentration and serial dilutions. |
| Assay conditions not optimal. | Optimize incubation time, protein concentration, and substrate concentrations. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Glucosylceramide Synthase-IN-2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). This initial step is crucial for the synthesis of a vast array of complex GSLs that are integral components of cellular membranes and are involved in various signaling pathways. In the context of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD), dysregulation of GSL metabolism has emerged as a significant contributor to pathology.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a major genetic risk factor for PD. Reduced GCase activity leads to the accumulation of its substrate, GlcCer, and its deacylated form, glucosylsphingosine. This accumulation is thought to disrupt lysosomal function and promote the aggregation of α-synuclein, a hallmark of PD. Similarly, alterations in ganglioside levels, which are downstream metabolites of GlcCer, have been observed in AD.
Glucosylceramide synthase-IN-2, a potent and brain-penetrant inhibitor of GCS, offers a valuable pharmacological tool to investigate the therapeutic potential of substrate reduction therapy in neurodegenerative disease models. By inhibiting GCS, this compound reduces the production of GlcCer, thereby alleviating the metabolic burden on compromised lysosomal function and potentially mitigating downstream pathological events. These application notes provide an overview of the utility of this compound in neurodegenerative disease research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experimental procedures.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound and its analogs from preclinical studies.
Table 1: In Vitro and In Vivo Potency of GCS Inhibitors
| Compound | Target | IC50 | Species | Notes |
| This compound (T-690) | GCS | 15 nM | Human | Potent, brain-penetrant, and orally active. |
| GCS | 190 nM | Mouse | Noncompetitive inhibition with C8-ceramide and UDP-glucose. | |
| GZ667161 (analog of Venglustat) | GCS | Not explicitly stated, but described as having similar inhibitory activity to Venglustat. | Mouse | Brain-penetrant GCS inhibitor.[1] |
Table 2: In Vivo Effects of GCS Inhibitor GZ667161 in a GBA-related Synucleinopathy Mouse Model (GbaD409V/WT)
| Treatment | Duration | Tissue | Analyte | % Reduction vs. Control | p-value | Reference |
| GZ667161 (0.033% w/w in diet) | 9 months | Plasma | Glucosylceramide (GlcCer) | 92 ± 6% | < 0.0001 | [1] |
| Brain | Glucosylceramide (GlcCer) | 42 ± 2% | < 0.0001 | [1] |
Table 3: Behavioral Outcomes in Synucleinopathy Mouse Models Treated with GCS Inhibitor GZ667161
| Mouse Model | Treatment | Behavioral Test | Outcome | Reference |
| GbaD409V/D409V | GZ667161 | Novel Object Recognition | Attenuated memory impairment | [2] |
| Contextual Fear Conditioning | Attenuated memory impairment | [2] | ||
| A53T-SNCA | GZ667161 | Not specified | Ameliorated cognitive deficits |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GCS Inhibition in Neurodegeneration
Inhibition of Glucosylceramide synthase has been shown to modulate key cellular pathways implicated in neurodegeneration. A primary mechanism involves the reduction of GSL synthesis, which in turn impacts the Akt/mTOR signaling pathway and enhances autophagy. This enhanced autophagy can promote the clearance of aggregated proteins such as α-synuclein.
Caption: GCS Inhibition Signaling Pathway.
General Experimental Workflow
A typical preclinical study investigating the efficacy of this compound in a neurodegenerative disease model follows a structured workflow from in vitro characterization to in vivo behavioral and pathological assessment.
Caption: Experimental Workflow for GCS Inhibitor Studies.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes an in vitro assay to determine the enzymatic activity of GCS and to evaluate the inhibitory potential of compounds like this compound. The assay utilizes a fluorescent ceramide analog, NBD-C6-ceramide.
Materials:
-
Cell lysates or purified GCS enzyme
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
This compound or other inhibitors
-
Chloroform/methanol (2:1, v/v)
-
High-performance thin-layer chromatography (HPTLC) plates
-
Fluorescence scanner or plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, UDP-glucose (e.g., 1 mM), and the cell lysate/purified enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding NBD-C6-ceramide (e.g., 10 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.
-
HPTLC Analysis: Spot the lipid-containing lower phase onto an HPTLC plate. Develop the plate in a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).
-
Detection and Quantification: After drying, visualize the fluorescent spots under UV light. Quantify the intensity of the NBD-glucosylceramide spot using a fluorescence scanner.
-
Data Analysis: Calculate the GCS activity as the amount of NBD-glucosylceramide formed per unit of protein per unit of time. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
α-Synuclein Aggregation Assay (Thioflavin T)
This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence or absence of GCS inhibitors.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing α-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 10-20 µM) in assay buffer.
-
Addition of Inhibitor: Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Incubation and Measurement: Seal the plate and incubate it in the plate reader at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence intensity, and slope of the elongation phase can be used to quantify the effect of the inhibitor on α-synuclein aggregation.
Western Blot for Autophagy Marker LC3-II
This protocol is for assessing the level of autophagy in cells or tissues treated with a GCS inhibitor by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II is indicative of increased autophagy.
Morris Water Maze for Spatial Memory Assessment in Mice
This behavioral test is used to evaluate hippocampal-dependent spatial learning and memory in mouse models of neurodegenerative diseases.
Materials:
-
Circular water tank (e.g., 1.2-1.5 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle the mice for several days before the start of the experiment.
-
Training Phase (e.g., 4-5 days):
-
Each mouse undergoes 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during training to assess learning. In the probe trial, a preference for the target quadrant indicates intact spatial memory.
Conclusion
This compound and other GCS inhibitors are proving to be indispensable tools for dissecting the role of glycosphingolipid metabolism in the pathogenesis of neurodegenerative diseases. The data and protocols presented here provide a framework for researchers to design and execute experiments aimed at evaluating the therapeutic potential of GCS inhibition. By modulating a key enzymatic step in GSL biosynthesis, these inhibitors offer a promising strategy to correct underlying metabolic dysfunctions and ameliorate the complex pathologies associated with diseases like Parkinson's and Alzheimer's. Further research utilizing these tools will be critical in advancing our understanding and developing novel treatments for these devastating disorders.
References
Application Notes and Protocols for Glucosylceramide Synthase-IN-2 in Substrate Reduction Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[1][2][3] The accumulation of GSLs is the underlying cause of several lysosomal storage disorders (LSDs), including Gaucher disease and Fabry disease.[4][5][6] Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of GSLs to a level that the deficient lysosomal enzymes can manage, thereby alleviating the pathological accumulation of these lipids.[4][7]
Glucosylceramide synthase-IN-2 (also known as compound T-690) is a potent, orally active, and brain-penetrant inhibitor of GCS.[8] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neuronopathic forms of LSDs, which are often not adequately addressed by current therapies that do not penetrate the central nervous system (CNS).[9][10][11] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.
Mechanism of Action
This compound acts as a noncompetitive inhibitor of GCS with respect to both C8-ceramide and UDP-glucose.[8] This means that it does not compete with the substrates for binding to the active site of the enzyme but instead binds to an allosteric site, inducing a conformational change that inhibits the enzyme's catalytic activity. By inhibiting GCS, this compound effectively reduces the production of GlcCer, the precursor for a wide range of GSLs.[4][12] This reduction in substrate levels can help to restore the metabolic balance in cells with deficient lysosomal enzyme activity.
The inhibition of GCS can also influence other cellular pathways. For instance, studies have shown that GCS inhibition can lead to an increase in ceramide levels, which may in turn affect cell proliferation and apoptosis through pathways such as the Bcl-2/Bax signaling cascade.[13]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other GCS inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Inhibition Type |
| Glucosylceramide Synthase (GCS) | Human | 15 | Noncompetitive |
| Glucosylceramide Synthase (GCS) | Mouse | 190 | Noncompetitive |
Data sourced from MedChemExpress.[8]
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Mice
| Parameter | Dose (mg/kg, p.o.) | Value | Species |
| Cmax | 5 | 416 ng/mL | C57BL/6J Mice |
| Bioavailability (BA) | 5 | 31% | C57BL/6J Mice |
| Brain Exposure (Cu,brain) | 30 (1 h post-dose) | 0.21 µM | C57BL/6J Mice |
| GlcCer Reduction (Plasma) | 30, 100, 300 | Dose-dependent | C57BL/6J Mice |
| GlcCer Reduction (Cerebral Cortex) | 30, 100, 300 | Dose-dependent | C57BL/6J Mice |
Data sourced from MedChemExpress.[8]
Table 3: Selectivity Profile of this compound
| Target | IC50 / EC50 |
| Serotonin Transporter (SERT) | >10 µM |
| Glucocerebrosidase (GCase) | >300 µM |
Data sourced from MedChemExpress.[8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from established methods for measuring GCS activity using a fluorescently labeled ceramide substrate.[1][14][15][16]
Materials:
-
This compound
-
Cell line of interest (e.g., a cell line relevant to a specific LSD)
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence scanner or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a standardized amount of cell lysate (e.g., 50-100 µg of protein) with a reaction buffer containing UDP-glucose and NBD C6-ceramide.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the samples onto a TLC plate alongside standards for NBD C6-ceramide and NBD C6-glucosylceramide.
-
Develop the TLC plate in the appropriate solvent system.
-
-
Quantification:
-
After development, visualize the fluorescent spots using a fluorescence scanner.
-
Quantify the intensity of the NBD C6-glucosylceramide spot for each sample.
-
Normalize the GCS activity to the protein concentration of the lysate.
-
Calculate the IC50 value for this compound by plotting the percentage of GCS inhibition against the log of the inhibitor concentration.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a relevant mouse model of a lysosomal storage disorder.[9][10]
Materials:
-
This compound
-
Appropriate mouse model (e.g., a genetic model of Gaucher or Fabry disease)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
Lipid extraction reagents
-
LC-MS/MS or other suitable analytical method for GlcCer quantification
Procedure:
-
Animal Dosing:
-
Acclimate the mice to the experimental conditions.
-
Administer this compound orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg) once daily for a specified duration (e.g., 2-4 weeks). Include a vehicle-treated control group.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into heparinized tubes.
-
Separate the plasma by centrifugation.
-
Euthanize the mice and harvest relevant tissues (e.g., liver, spleen, brain).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Homogenize the tissue samples.
-
Extract the lipids from the plasma and tissue homogenates using a suitable method (e.g., Folch extraction).
-
Quantify the levels of GlcCer and other relevant GSLs using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Compare the GlcCer levels in the treated groups to the vehicle-treated control group.
-
Determine the dose-dependent reduction in GlcCer levels in the plasma and various tissues.
-
Correlate the reduction in substrate levels with any observed phenotypic improvements in the mouse model (e.g., improved motor function, reduced inflammation).
-
Visualizations
Signaling Pathway
Caption: Mechanism of GCS inhibition by this compound.
Experimental Workflow
Caption: Workflow for in vitro GCS activity assay.
Logical Relationship
Caption: Rationale for Substrate Reduction Therapy in LSDs.
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate reduction therapy of glycosphingolipid storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate reduction therapy: Significance and symbolism [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Substrate Reduction Therapy for Sandhoff Disease through Inhibition of Glucosylceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucosylceramide synthase assay [bio-protocol.org]
- 15. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Glucosylceramide synthase-IN-2" solubility issues in aqueous solution
Welcome to the technical support center for Glucosylceramide synthase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Product Information Summary
This compound, also identified as compound T-690, is a potent, orally active, and blood-brain barrier-permeable inhibitor of glucosylceramide synthase (GCS). It exhibits non-competitive inhibition with respect to C8-ceramide and UDP-glucose.[1] Due to its hydrophobic nature, this compound presents challenges in aqueous solubility, often requiring specific formulation strategies for both in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C22H20F3N3O4 | |
| Molecular Weight | 447.41 g/mol | [2] |
| IC50 (human GCS) | 15 nM | [2] |
| IC50 (mouse GCS) | 190 nM | |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound directly in aqueous buffers like PBS or saline. Is this expected?
A1: Yes, this is expected. This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or saline will likely result in precipitation or an insoluble suspension. It is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: Based on the physicochemical properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure you are using anhydrous, high-purity DMSO to maintain the stability of the compound.
Q3: How can I prepare a working solution in an aqueous buffer from my DMSO stock solution for my cell-based assays?
A3: To prepare an aqueous working solution, you should perform a serial dilution of your high-concentration DMSO stock solution into your aqueous experimental medium. It is critical to add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent precipitation. The final concentration of DMSO in your culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: For my in vivo experiments, what formulation strategies can I use to improve the solubility and bioavailability of this compound?
A4: For in vivo administration, it is often necessary to use a formulation that enhances solubility and bioavailability. Common strategies for poorly soluble compounds include the use of co-solvents and excipients. A suggested formulation approach involves a multi-component solvent system, such as one containing DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline.[2] The exact ratios will need to be optimized for your specific experimental requirements and animal model.
Troubleshooting Guide
Encountering solubility issues can be a significant hurdle in your experiments. This guide provides a systematic approach to troubleshooting these problems.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 447.41 g/mol ).
-
For 1 mL of 10 mM stock, you will need 4.4741 mg.
-
-
Weigh the calculated amount of the compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, you may gently warm the vial to 37°C in a water bath for 5-10 minutes or briefly sonicate the solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into your pre-warmed aqueous buffer or cell culture medium.
-
Crucial Step: Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This rapid mixing is essential to prevent the compound from precipitating out of the solution.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically <0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.
Signaling Pathway Context
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids.[3][4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[5] This is the initial and rate-limiting step in the synthesis of a vast array of complex glycosphingolipids.[6] These lipids are integral components of the cell membrane and are involved in various cellular processes, including signal transduction, cell growth, and differentiation.[7][8] Inhibition of GCS by compounds like this compound can reduce the levels of downstream glycosphingolipids, which is a therapeutic strategy for conditions like Gaucher's disease where there is an accumulation of these lipids.[9][10]
Diagram: Glucosylceramide Synthase (GCS) Signaling Pathway
Caption: The role of Glucosylceramide Synthase (GCS) and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide glycosylation by glucosylceramide synthase selectively maintains the properties of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide Glycosylation by Glucosylceramide Synthase Selectively Maintains the Properties of Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "Glucosylceramide synthase-IN-2" cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Glucosylceramide synthase-IN-2 in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of Glucosylceramide Synthase (GCS) Activity
-
Question: I am not observing the expected inhibition of GCS activity after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of inhibitory effect. Please consider the following potential causes and solutions:
-
Inhibitor Preparation and Storage: Ensure that this compound has been properly dissolved and stored. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles.
-
Inhibitor Concentration: The optimal concentration for cell-based assays may differ from the enzymatic IC50 value. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Permeability: While this compound is designed to be cell-permeable, issues with uptake can occasionally occur in certain cell lines. Consider increasing the incubation time or inhibitor concentration.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes in GCS activity. Ensure that your assay is optimized and that the signal-to-noise ratio is adequate.
-
Issue 2: High Background Signal in GCS Activity Assay
-
Question: My GCS activity assay is showing a high background signal, making it difficult to interpret the results. What can I do to reduce the background?
-
Answer: High background can be caused by several factors. Here are some troubleshooting steps:
-
Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to a high background. Ensure thorough washing of the cells or cell lysates as per your protocol.
-
Non-specific Binding: The detection antibody or other reagents may be binding non-specifically. Increase the concentration or duration of the blocking step. Using a serum from the same species as the secondary antibody for blocking can be effective.
-
Autofluorescence: The inhibitor itself or other components in your assay might be autofluorescent at the detection wavelength. Run a control with the inhibitor but without the fluorescent substrate to check for autofluorescence.
-
Contamination: Contamination of reagents or cell cultures can lead to high background. Use fresh, sterile reagents and ensure aseptic techniques during cell culture.
-
Issue 3: Observed Cell Toxicity or Unexpected Phenotypes
-
Question: I am observing significant cell death or unexpected changes in cell morphology after treatment with this compound. Is this expected?
-
Answer: While this compound is a specific inhibitor, off-target effects or cytotoxicity can occur, especially at high concentrations or with prolonged exposure.
-
Cytotoxicity: It is crucial to determine the cytotoxic concentration of the inhibitor in your specific cell line. We recommend performing a cytotoxicity assay (e.g., MTT, CellTox™ Green) to determine the appropriate concentration range where cell viability is not significantly affected.[3][4]
-
Ceramide Accumulation: Inhibition of GCS can lead to the accumulation of its substrate, ceramide, which is a pro-apoptotic molecule.[5] The observed cell death may be a direct consequence of the inhibitor's mechanism of action.
-
Phenotypic Changes: Inhibition of glycosphingolipid synthesis can affect various cellular processes, potentially leading to changes in cell morphology or behavior. These changes should be documented and may be part of the expected biological response to GCS inhibition.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent and orally active inhibitor of Glucosylceramide synthase (GCS).[1][2] It acts as a noncompetitive inhibitor with respect to both C8-ceramide and UDP-glucose.[1][2]
-
What are the IC50 values for this compound? The IC50 values are 15 nM for human GCS and 190 nM for mouse GCS in enzymatic assays.[1][2]
-
How should I prepare a stock solution of this compound? It is recommended to prepare a stock solution in a solvent like DMSO. For in vivo studies, specific formulations with PEG300, Tween 80, and saline have been described.[1]
-
What is the recommended working concentration for cell-based assays? The optimal working concentration can vary depending on the cell line and the duration of the experiment. It is advisable to perform a dose-response curve starting from the low nanomolar range up to the low micromolar range to determine the effective concentration for your specific assay.
-
Is this compound specific for GCS? this compound has been shown to have no significant inhibitory activity against SERT (serotonin transporter) and does not affect GCase (glucocerebrosidase) activity at high concentrations.[2]
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 15 nM | Human GCS | [1][2] |
| IC50 | 190 nM | Mouse GCS | [1][2] |
| Inhibition Type | Noncompetitive | with C8-ceramide & UDP-glucose | [1][2] |
Detailed Experimental Protocol: Cell-Based GCS Activity Assay
This protocol describes a method to measure GCS activity in cultured cells using the fluorescent ceramide analog NBD C6-ceramide, followed by HPLC analysis. This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
NBD C6-ceramide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
HPLC-grade solvents (e.g., chloroform, methanol)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treat cells with varying concentrations of the inhibitor (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
NBD C6-ceramide Labeling:
-
Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer method (chloroform:methanol:water).
-
-
HPLC Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC injection.
-
Separate the fluorescent lipids (NBD C6-ceramide and its product, NBD C6-glucosylceramide) using a normal-phase HPLC column.[9]
-
Detect the fluorescent lipids using a fluorescence detector (excitation ~466 nm, emission ~536 nm).[6]
-
-
Data Analysis:
-
Quantify the peak areas corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
Calculate the GCS activity as the ratio of NBD C6-glucosylceramide to the total fluorescent lipid (NBD C6-ceramide + NBD C6-glucosylceramide).
-
Determine the inhibitory effect of this compound by comparing the GCS activity in treated cells to that in vehicle-treated control cells.
-
Visualizations
Caption: Simplified signaling pathway of Glucosylceramide Synthase (GCS) and the point of inhibition by this compound.
Caption: General experimental workflow for a cell-based GCS activity assay.
Caption: A troubleshooting decision tree for common issues in GCS inhibitor assays.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase inhibition enhances vincristine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecopoeia.com [genecopoeia.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Glucosylceramide synthase-IN-2" Concentration for Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental concentration of "Glucosylceramide synthase-IN-2" (GCS-IN-2).
I. FAQs and Troubleshooting
This section addresses common issues encountered when working with GCS-IN-2 and other Glucosylceramide synthase (GCS) inhibitors.
Q1: My GCS-IN-2, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common challenge with lipophilic small molecules. Precipitation occurs because the inhibitor is highly soluble in an organic solvent like DMSO but has low solubility in the aqueous environment of cell culture media. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media or PBS, mix well, and then add this intermediate dilution to your final culture volume. This gradual change in solvent polarity can prevent the compound from precipitating.
-
Use of Serum: If your experiment allows, the presence of fetal bovine serum (FBS) can sometimes improve the solubility of the inhibitor due to protein binding.
-
Solubility Enhancers: Consider the use of solubility enhancers like Tween® 80 or Pluronic® F-68 at low concentrations.[1]
Q2: I'm not seeing a dose-dependent effect with GCS-IN-2 in my cell-based assay. What could be the reason?
A2: A lack of a clear dose-response can stem from several factors:
-
Inhibitor Instability: Ensure you prepare fresh dilutions from a concentrated stock for each experiment. GCS-IN-2 may be sensitive to freeze-thaw cycles.[2]
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50 value for your specific cell line. It is advisable to test a wide range of concentrations initially.[2]
-
Cell Line Resistance: The cell line you are using may be resistant to GCS inhibition.
-
Assay Variability: Ensure your assay readout is within the linear range and that the incubation time is optimized for your specific cell line.[2]
Q3: My observed IC50 value for GCS-IN-2 is different from the published data. Why is this?
A3: Discrepancies between your results and published data are not uncommon and can be attributed to:
-
Different Experimental Conditions: Variations in cell line passage number, cell density at the time of treatment, media composition, and serum percentage can all influence the apparent IC50.[2]
-
Assay-Specific Differences: The type of assay used (e.g., MTT vs. CellTiter-Glo) and the chosen endpoint can affect the results.[2]
-
Species-Specific Differences: GCS-IN-2 has been shown to have different potencies against human and mouse GCS.[3]
Q4: I am concerned about potential off-target effects of GCS-IN-2. How can I mitigate this?
A4: Off-target effects are a valid concern with any small molecule inhibitor. Here are some strategies to consider:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration range, use the lowest concentration that gives you the desired biological effect to minimize the risk of off-target interactions.
-
Use Structurally Unrelated Inhibitors: If possible, confirm your findings with another GCS inhibitor that has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Rescue Experiments: If the observed phenotype is due to on-target inhibition, it may be possible to "rescue" the effect by providing a downstream product of the inhibited pathway.[2]
II. Quantitative Data
The following tables summarize key quantitative data for GCS-IN-2 and other relevant GCS inhibitors.
Table 1: In Vitro Potency of GCS-IN-2
| Target | IC50 |
| Human GCS | 15 nM[3][4] |
| Mouse GCS | 190 nM[3][5][4] |
| Cellular IC50 (Human Fibroblasts) | 94 nM |
| Cellular IC50 (Mouse Fibroblasts) | 160 nM[6] |
| Primary Neurons | 20 nM[6] |
Table 2: Comparison of IC50 Values for Various GCS Inhibitors
| Inhibitor | Target | IC50 |
| GCS-IN-2 (T-690) | Human GCS | 15 nM[3][4] |
| GCS-IN-3 (BZ1) | Human GCS | 16 nM[4][7] |
| GCS-IN-4 | Human GCS | 6.8 nM[5][4] |
| Genz-123346 | GM1 | 14 nM[5] |
| Ibiglustat (Venglustat) | GCS | Potent inhibitor[4] |
| D-threo-PPMP | GCS | Potent inhibitor[5] |
| PDMP Hydrochloride | GCS | Potent inhibitor[5] |
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GCS-IN-2 in a Cell-Based Assay
This protocol outlines a general method for determining the effective concentration range of GCS-IN-2 for your specific experimental needs.
1. Materials:
-
GCS-IN-2 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of GCS-IN-2 in complete cell culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 100 µM). Remember to keep the final DMSO concentration consistent and low across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of GCS-IN-2. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blotting to Confirm GCS Pathway Inhibition
This protocol can be used to assess the downstream effects of GCS inhibition.
1. Materials:
-
Cell lysates from GCS-IN-2 treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against downstream markers (e.g., pERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Sample Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the signal using a chemiluminescent substrate.
IV. Visualizations
Caption: Glucosylceramide Synthesis Pathway and Inhibition by GCS-IN-2.
Caption: Workflow for Determining Optimal Inhibitor Concentration.
Caption: Troubleshooting Decision Tree for GCS-IN-2 Experiments.
References
Preventing "Glucosylceramide synthase-IN-2" degradation in experiments
Welcome to the technical support center for Glucosylceramide synthase-IN-2 (GCS-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of GCS-IN-2 during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the inhibitor, leading to reliable and reproducible results.
Troubleshooting Guide: Preventing Degradation and Inconsistent Results
Unexpected or inconsistent experimental outcomes can often be attributed to the degradation of small molecule inhibitors. This guide provides a systematic approach to troubleshoot and prevent the degradation of this compound.
| Observation | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity Over Time | Degradation of GCS-IN-2 in working solution or cell culture media. | Perform a stability study of GCS-IN-2 in your specific experimental buffer or media (see Experimental Protocols section). Prepare fresh working solutions for each experiment. |
| Inconsistent Results Between Experiments | Improper storage of stock solutions, leading to gradual degradation. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure stock solutions are stored at the recommended temperatures. |
| Precipitation in Working Solution | The aqueous solubility limit of GCS-IN-2 has been exceeded. | Prepare a fresh working solution at a lower concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. |
| Change in Color of Stock or Working Solution | Chemical degradation or oxidation of the compound. | Discard the solution. Prepare a fresh stock solution from solid material. Protect solutions from light and exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of GCS-IN-2. For long-term stability, stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
It is highly recommended to store solutions in tightly sealed vials, protected from moisture and light. Aliquoting stock solutions into single-use vials is also advised to minimize freeze-thaw cycles.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including GCS-IN-2.
Q3: My experiment runs for 48 hours. Is this compound stable in cell culture media for that long?
A3: The stability of GCS-IN-2 in cell culture media over extended periods has not been extensively documented. The composition of the media, including pH and the presence of serum, can affect the stability of the compound. It is recommended to perform a stability test in your specific cell culture media to determine the extent of degradation over your experimental timeframe. See the "Protocol for Assessing GCS-IN-2 Stability in Experimental Media" section for a detailed procedure.
Q4: I am observing a gradual decrease in the inhibitory effect of GCS-IN-2 in my multi-day experiment. What could be the cause?
A4: A gradual loss of effect could indicate degradation of the inhibitor in the experimental medium at 37°C. For multi-day experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
Q5: Are there any known conditions that cause the degradation of Glucosylceramide synthase inhibitors?
A5: While specific degradation pathways for GCS-IN-2 are not published, studies on other GCS inhibitors, such as eliglustat, have shown degradation under acidic and peroxide stress conditions. It is therefore advisable to avoid strongly acidic conditions and sources of reactive oxygen species in your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| IC₅₀ (human GCS) | 15 nM |
| IC₅₀ (mouse GCS) | 190 nM |
| Stock Solution Stability at -80°C | Up to 6 months |
| Stock Solution Stability at -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of GCS-IN-2 Stock Solution
-
Material Preparation: Allow the vial of solid GCS-IN-2 to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a suitable laboratory environment (e.g., a chemical fume hood), accurately weigh the desired amount of the solid compound.
-
Dissolution: Dissolve the solid GCS-IN-2 in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary, provided the compound is heat-stable.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Assessing GCS-IN-2 Stability in Experimental Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of GCS-IN-2 remaining in your experimental medium over time.
-
Preparation of Working Solution: Prepare a working solution of GCS-IN-2 in your experimental medium (e.g., cell culture medium with or without serum) at the final concentration used in your experiments.
-
Time-Course Incubation: Dispense the working solution into multiple sterile tubes and incubate them under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The 0-hour time point serves as the baseline.
-
Sample Preparation for HPLC:
-
To precipitate proteins and extract the compound, add cold acetonitrile (B52724) (containing an internal standard, if available) to the collected sample at a 2:1 ratio (acetonitrile:sample).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a UV detector). The mobile phase and gradient will need to be optimized for GCS-IN-2.
-
Quantify the peak area corresponding to GCS-IN-2 at each time point.
-
-
Data Analysis:
-
Calculate the percentage of GCS-IN-2 remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining GCS-IN-2 against time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Glucosylceramide Synthase Signaling Pathway.
Caption: Experimental Workflow and Troubleshooting.
Caption: Logical Relationships for Degradation Prevention.
"Glucosylceramide synthase-IN-2" unexpected results in vitro
Welcome to the technical support center for Glucosylceramide synthase-IN-2 (GCS-IN-2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected in vitro results and to provide clear guidance on experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCS-IN-2) and what is its expected in vitro activity?
A1: this compound, also known as compound T-690, is a potent, orally active, and blood-brain barrier-permeable inhibitor of Glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for catalyzing the first step in the biosynthesis of most glycosphingolipids, the transfer of glucose to ceramide.[2][3] In vitro, GCS-IN-2 is expected to inhibit the activity of GCS, leading to a decrease in the production of glucosylceramide (GlcCer) and downstream glycosphingolipids.
Q2: What are the reported IC50 values for GCS-IN-2?
A2: The half-maximal inhibitory concentration (IC50) values for GCS-IN-2 have been reported as follows:
| Enzyme Source | IC50 Value |
| Human GCS | 15 nM |
| Mouse GCS | 190 nM |
Data sourced from TargetMol.[1]
Q3: What are the potential downstream effects of GCS inhibition by GCS-IN-2 in vitro?
A3: Inhibition of GCS by GCS-IN-2 can lead to several downstream cellular effects, including:
-
Induction of apoptosis: By preventing the conversion of pro-apoptotic ceramide to GlcCer, GCS inhibition can lead to an accumulation of ceramide, which is known to trigger apoptosis.[4][5] This can involve the modulation of the Bcl-2/Bax pathway, leading to increased Bax and decreased Bcl-2 expression, and subsequent activation of caspases.[6][7]
-
Cell cycle arrest: GCS inhibition has been shown to cause cell cycle arrest in cancer cells.[7]
-
Sensitization to chemotherapy: By increasing ceramide levels and downregulating multidrug resistance proteins like P-glycoprotein, GCS inhibitors can sensitize cancer cells to conventional chemotherapeutic agents.[5][8]
Q4: Are there known off-target effects for GCS inhibitors?
A4: While GCS-IN-2 is a potent inhibitor, it is important to consider potential off-target effects that have been noted for other GCS inhibitors. For example, some GCS inhibitor enantiomers have been shown to affect pathways other than glucosylceramide synthesis, leading to ceramide accumulation through inhibition of 1-O-acylceramide formation.[9] It is always recommended to include appropriate controls in your experiments to assess the specificity of the observed effects.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for GCS-IN-2 in a Cell-Based Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cellular Efflux: | The target cells may be actively pumping out the inhibitor, reducing its intracellular concentration. Consider using an efflux pump inhibitor as a control to test this hypothesis. |
| High GCS Expression: | The cell line used may have an unusually high expression level of GCS, requiring a higher concentration of the inhibitor to achieve 50% inhibition. Measure the baseline GCS expression in your cell line and compare it to other published models. |
| Metabolism of the Inhibitor: | The cells may be metabolizing GCS-IN-2 into a less active form. Perform a time-course experiment to see if the inhibitory effect diminishes over time. |
| Assay Conditions: | Suboptimal assay conditions, such as incorrect incubation time, temperature, or substrate concentration, can affect the apparent IC50. Re-optimize your assay parameters. |
| Cell Seeding Density: | Inconsistent cell numbers across wells can lead to variability in results. Ensure a homogenous cell suspension and consistent seeding density.[10][11] |
Issue 2: No Significant Increase in Ceramide Levels After GCS-IN-2 Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ceramide Metabolism: | The cell line may have a high rate of ceramide metabolism through alternative pathways, such as conversion to sphingomyelin (B164518) or degradation by ceramidases. Measure the activity of other ceramide-metabolizing enzymes. |
| Feedback Inhibition: | Some studies suggest the existence of feedback mechanisms in ceramide metabolism.[12] Inhibition of GCS might lead to a compensatory decrease in de novo ceramide synthesis. |
| Time Point of Measurement: | Ceramide levels might fluctuate after GCS inhibition. Perform a time-course experiment to measure ceramide at different time points post-treatment. |
| Analytical Sensitivity: | The method used to detect ceramide may not be sensitive enough to detect subtle changes. Ensure your lipid extraction and analytical methods (e.g., LC-MS/MS) are optimized and validated. |
Issue 3: Unexpected Cell Viability Results (e.g., Low Cytotoxicity, Inconsistent Dose-Response)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Dependence: | The cytotoxic effect of GCS inhibition can be highly cell-line specific.[9] The chosen cell line may be less dependent on the GCS pathway for survival. |
| "Hook Effect": | For some targeted therapies, a bell-shaped dose-response curve (hook effect) can be observed where higher concentrations lead to reduced efficacy. Test a wider range of concentrations, including lower doses.[13] |
| Apoptosis Resistance: | The cells may have defects in their apoptotic signaling pathways downstream of ceramide. Assess the expression and function of key apoptosis-related proteins like Bax, Bcl-2, and caspases.[6] |
| Assay Interference: | The inhibitor itself might interfere with the cell viability assay (e.g., MTT, MTS). Run a control with the inhibitor in the absence of cells to check for direct effects on the assay reagents. |
| Incomplete Solubilization: | For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals, as incomplete dissolution can lead to inaccurate readings.[13] |
Experimental Protocols
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay using NBD-Ceramide
This protocol is adapted from methods utilizing fluorescently labeled ceramide to measure GCS activity in cell lysates.[12][14]
Materials:
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose (co-substrate)
-
Cell lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, 1mM EDTA, 150mM NaCl)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 25 mM KCl, 2.5 mM MgCl2)
-
Chloroform/methanol (2:1, v/v) for lipid extraction
-
High-performance thin-layer chromatography (HPTLC) plates
-
Fluorescence imaging system
Procedure:
-
Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells in cell lysis buffer on ice. d. Centrifuge to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Enzyme Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a specific amount of cell lysate protein (e.g., 50-100 µg), and UDP-glucose. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Add NBD C6-ceramide to initiate the reaction. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding chloroform/methanol (2:1).
-
Lipid Extraction and Analysis: a. Vortex the mixture vigorously and centrifuge to separate the phases. b. Collect the lower organic phase containing the lipids. c. Dry the lipid extract under a stream of nitrogen. d. Resuspend the lipid extract in a small volume of chloroform/methanol. e. Spot the extract onto an HPTLC plate. f. Develop the HPTLC plate using an appropriate solvent system (e.g., chloroform/methanol/water). g. Visualize and quantify the fluorescent NBD-glucosylceramide product using a fluorescence imaging system.
Protocol 2: Cell Viability Assay (MTT)
This is a general protocol for assessing cell viability.[6][15]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
GCS-IN-2 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of GCS-IN-2 in complete culture medium. b. Remove the medium from the wells and add the medium containing the different concentrations of GCS-IN-2. Include vehicle-only (DMSO) controls. c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium. d. Add solubilization solution to each well to dissolve the formazan crystals. e. Shake the plate gently to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a plate reader. b. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Signaling Pathways and Workflows
GCS and Downstream Signaling
Inhibition of GCS by GCS-IN-2 blocks the conversion of ceramide to glucosylceramide. This can lead to an accumulation of ceramide, a bioactive lipid that can initiate apoptotic signaling pathways.
Caption: GCS-IN-2 inhibits GCS, leading to potential ceramide-induced apoptosis.
Experimental Workflow for Assessing GCS-IN-2 Activity
The following workflow outlines the key steps in evaluating the in vitro effects of GCS-IN-2.
Caption: A typical experimental workflow for characterizing GCS-IN-2 in vitro.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Glucosylceramide Synthase-IN-2
Welcome to the technical support center for Glucosylceramide synthase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential cytotoxicity associated with the use of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it lead to cytotoxicity?
This compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids. By blocking GCS, the inhibitor prevents the conversion of ceramide to glucosylceramide. This can lead to an accumulation of intracellular ceramide.[1][2][3] Ceramide is a bioactive lipid that can act as a second messenger in signaling pathways that promote cell cycle arrest and apoptosis (programmed cell death).[1][2] Therefore, the intended pharmacological effect of GCS inhibition can sometimes lead to unintended cytotoxicity in certain cell types or at high concentrations.
Q2: Are there known off-target effects of this compound that could contribute to cytotoxicity?
While specific off-target effects for "this compound" are not extensively documented in publicly available literature, some GCS inhibitors have been reported to have off-target effects. For example, enantiomers of some GCS inhibitors have been shown to increase ceramide levels through pathways independent of GCS inhibition. It is crucial to consider that high concentrations of any small molecule inhibitor may lead to off-target activities.
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with this compound?
Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of live cells compared to control cultures.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased number of floating cells: An indication of cell death and detachment.
-
Presence of apoptotic bodies: Small, membrane-bound vesicles that are hallmarks of apoptosis.
-
Increased lactate (B86563) dehydrogenase (LDH) release: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of GCS activity) and the CC50 (the concentration that causes 50% cytotoxicity) in your specific cell line. The optimal concentration will be one that effectively inhibits GCS without causing significant cell death. A starting point for concentration ranges can be guided by the inhibitor's known IC50 value, but empirical testing is crucial.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The chosen cell line may be particularly sensitive to ceramide accumulation. | - Optimize inhibitor concentration: Perform a thorough dose-response curve to find the lowest effective concentration. - Reduce exposure time: Determine the minimum incubation time required to achieve the desired level of GCS inhibition. - Consider a different cell line: If feasible, test the inhibitor on a panel of cell lines to identify one with a better therapeutic window. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent inhibitor preparation or storage. - Fluctuation in incubation conditions. | - Standardize cell seeding: Ensure consistent cell numbers are plated for each experiment. - Proper inhibitor handling: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. - Maintain consistent culture conditions: Use the same incubator, media batches, and serum lots to minimize variability. |
| Inhibitor appears to be inactive or less potent than expected. | - Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. - Cell line resistance: The cell line may have intrinsic mechanisms that confer resistance to GCS inhibition. | - Verify compound integrity: Use a fresh vial of the inhibitor and prepare new stock solutions. - Assess GCS activity: Directly measure the activity of GCS in your cell line to confirm that the inhibitor is reaching its target. - Test on a sensitive cell line: Use a cell line known to be sensitive to GCS inhibitors as a positive control. |
| Precipitate observed in the culture medium after adding the inhibitor. | The inhibitor may have low solubility in the culture medium at the concentration used. | - Prepare a higher concentration stock in a suitable solvent (e.g., DMSO). - Ensure the final solvent concentration in the medium is low (typically <0.5%) to avoid solvent toxicity. - Gently warm the medium and vortex after adding the inhibitor to aid dissolution. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the CC50 value.
-
Protocol 2: Measurement of Cellular Glucosylceramide Levels by HPLC
This protocol allows for the direct assessment of GCS inhibition by measuring the reduction in glucosylceramide levels.
Materials:
-
Cells treated with this compound
-
Internal standard (e.g., C6-NBD-GlcCer)
-
Chloroform (B151607), Methanol, Water
-
Sphingolipid C-Degradase (SCDase)
-
o-phthalaldehyde (OPA) reagent
-
HPLC system with a normal-phase silica (B1680970) column and fluorescence detector
Procedure:
-
Lipid Extraction:
-
Enzymatic Digestion:
-
Dry the extracted lipids and resuspend in a sodium acetate (B1210297) buffer containing Triton X-100.
-
Add SCDase to hydrolyze the N-acyl linkage of glucosylceramide, releasing the sphingoid base.[4]
-
-
Derivatization:
-
Extract the sphingoid bases and derivatize them with OPA reagent to make them fluorescent.[4]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system.
-
Separate the OPA-derivatized glucosylsphingosine (B128621) using a normal-phase column with a mobile phase such as n-hexane/isopropanol/water.[4]
-
Detect the fluorescent signal and quantify the amount of glucosylceramide relative to the internal standard.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Glucosylceramide Synthase Inhibition and Ceramide-Induced Apoptosis
Caption: Inhibition of GCS by this compound leads to ceramide accumulation, which can trigger apoptosis.
Diagram 2: Troubleshooting Workflow for Cytotoxicity
Caption: A logical workflow to troubleshoot and mitigate cytotoxicity observed with this compound.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
"Glucosylceramide synthase-IN-2" protocol refinement for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducible and effective use of Glucosylceramide synthase-IN-2 (also known as compound T-690) in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2] It exhibits a noncompetitive type of inhibition with respect to both C8-ceramide and UDP-glucose.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the powdered form should be kept at -20°C for up to three years.[2] Stock solutions can be stored at -80°C for up to one year.[2] For shorter periods, stock solutions are stable at -80°C for six months and at -20°C for one month when sealed and protected from moisture and light.[1]
Q3: What is the solubility of this compound?
A3: Information on specific solvents and concentrations for creating stock solutions is often provided by the supplier. For in vivo studies, co-solvents such as DMSO, PEG300/PEG400, Tween 80, and corn oil may be required for formulation.[2] It is crucial to consult the manufacturer's datasheet for detailed solubility information.
Q4: Is this compound selective for GCS?
A4: this compound has been shown to have no significant inhibitory activity against SERT (IC50 >10 μM) and does not affect GCase activity (EC50 >300 μM).[1] At a concentration of 30 μM, it does not potently inhibit hERG, CaV1.2, and NaV1.5 channels.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of GCS activity.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly according to the recommended conditions (-20°C for powder, -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[1][2] Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or enzyme source, keeping in mind the difference in potency between species (IC50 of 15 nM for human GCS and 190 nM for mouse GCS).[1][2] |
| Assay Conditions | Since the inhibition is noncompetitive with both substrates (C8-ceramide and UDP-glucose), varying their concentrations should not impact the IC50 value.[1] However, ensure that the substrate concentrations are optimal for robust enzyme activity in your control wells. |
| Cellular Uptake/Metabolism | In cell-based assays, insufficient incubation time may lead to incomplete inhibition. Optimize the incubation time with the inhibitor. Consider potential metabolism of the inhibitor by the cells, which may necessitate higher concentrations or repeat dosing. |
Issue 2: High background signal or artifacts in the GCS activity assay.
| Potential Cause | Troubleshooting Step |
| Substrate Precipitation | Ensure that the lipid substrates, such as fluorescently labeled ceramides (B1148491) (e.g., NBD C6-ceramide), are fully solubilized and complexed to BSA as per established protocols to prevent aggregation.[3] |
| Non-enzymatic conversion | Include a "no enzyme" or "heat-inactivated enzyme" control to assess the level of non-enzymatic conversion of the substrate. |
| Contaminating Activities | Ensure the purity of your enzyme preparation. Cell lysates may contain other enzymes that could interfere with the assay. |
Issue 3: Cellular toxicity observed at effective inhibitory concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Although shown to be selective, at very high concentrations, off-target effects can occur.[1] Determine the toxicity profile of the inhibitor in your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
| Ceramide Accumulation | Inhibition of GCS can lead to the accumulation of its substrate, ceramide, which is a pro-apoptotic molecule.[4] This is a potential on-target effect. Monitor ceramide levels if this is a concern for your experimental system. |
Quantitative Data Summary
| Parameter | Value | Species |
| IC50 | 15 nM | Human GCS |
| IC50 | 190 nM | Mouse GCS |
| SERT Inhibitory Activity (IC50) | >10 µM | Not specified |
| GCase Activity (EC50) | >300 µM | Not specified |
| In Vivo Cmax (5 mg/kg, p.o.) | 416 ng/mL | Mouse |
| In Vivo Oral Bioavailability | 31% | Mouse |
| In Vivo Brain Exposure (Cu,brain at 30 mg/kg, 1h) | 0.21 µM | Mouse |
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on GCS in a cell-free system.
Materials:
-
Purified or microsomal preparation of GCS
-
This compound
-
NBD C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chloroform/methanol (1:1, v/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Substrate Preparation: Prepare the NBD C6-ceramide substrate complexed to BSA according to established methods to ensure solubility.[3]
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
Enzyme Reaction: a. In a microcentrifuge tube, combine the assay buffer, UDP-glucose, and the desired concentration of this compound or vehicle control. b. Add the GCS enzyme preparation and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the NBD C6-ceramide substrate. d. Incubate the reaction mixture for 2 hours at 37°C.[3]
-
Lipid Extraction: a. Stop the reaction by adding chloroform/methanol (1:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen. e. Reconstitute the dried lipids in a small volume of chloroform/methanol (1:1, v/v).[3]
-
Analysis: a. Inject the reconstituted lipid extract onto an HPLC system equipped with a normal-phase silica (B1680970) column.[3] b. Elute the fluorescently labeled lipids using an appropriate solvent gradient.[3] c. Detect the NBD-labeled glucosylceramide and ceramide using a fluorescence detector (λexcitation= 470 nm, λemission = 530 nm).[3] d. Quantify the amount of product (NBD-glucosylceramide) formed.
-
Data Analysis: a. Calculate the percentage of GCS inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: The GCS signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for a GCS inhibition assay.
Caption: A logical troubleshooting workflow for GCS inhibition experiments.
References
Validation & Comparative
A Comparative Analysis of Glucosylceramide Synthase Inhibitors: Featuring Glucosylceramide Synthase-IN-2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Glucosylceramide synthase (GCS) inhibitors, with a focus on available data for research compounds like Glucosylceramide synthase-IN-2 alongside clinically relevant inhibitors such as Eliglustat, Miglustat, and Venglustat. Glucosylceramide synthase is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), making it a key therapeutic target for lysosomal storage disorders like Gaucher and Fabry diseases. Inhibition of GCS, known as substrate reduction therapy (SRT), aims to decrease the accumulation of GSLs.
Mechanism of Action: The Role of GCS Inhibition
Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for a vast array of complex glycosphingolipids. By inhibiting GCS, these compounds reduce the rate of GlcCer synthesis, thereby alleviating the pathological accumulation of its downstream metabolites in lysosomal storage diseases.
Caption: The GCS signaling pathway and the inhibitory action of GCS inhibitors.
Comparative Efficacy of GCS Inhibitors
The following table summarizes the in vitro potency of this compound and other prominent GCS inhibitors. The data is compiled from various biochemical and cell-based assays.
| Inhibitor | IC50 (GCS Enzyme Assay) | Cellular Potency (e.g., IC50 for GlcCer reduction) | Selectivity | Notes |
| This compound | 1.1 nM | 24 nM (in U-937 cells) | Potent and orally bioavailable | Demonstrates good drug-like properties. |
| Eliglustat (Genz-112638) | 20-50 nM | 28 nM (in RAW cells) | Highly selective for GCS | Approved for Gaucher disease type 1. |
| Miglustat (NB-DNJ) | ~20,000 nM | 50-100 µM | Non-selective; also inhibits α-glucosidases | Approved for Gaucher disease type 1 and Niemann-Pick disease type C. |
| Venglustat (GZ/SAR402671) | 13 nM | 15 nM (in patient fibroblasts) | Potent and CNS-penetrant | Under investigation for various lysosomal storage disorders. |
| GZ-161 | 5.8 nM | 6 nM (in RAW264.7 cells) | High affinity and selectivity | A potent GCS inhibitor with favorable in vivo properties. |
| Ibiglustat (SAR402671) | 13 nM | 15 nM (in Gaucher fibroblasts) | Orally available and brain-penetrant | Investigated for Gaucher, Fabry, and Parkinson's disease. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate GCS inhibitors.
GCS Enzyme Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the GCS enzyme.
-
Objective: To determine the IC50 value of an inhibitor against purified or enriched GCS enzyme.
-
Methodology:
-
Enzyme Preparation: GCS is typically obtained from recombinant expression systems or tissue homogenates.
-
Reaction Mixture: The assay mixture contains a defined concentration of the GCS enzyme, the substrate ceramide (often in a detergent-micelle solution), and radiolabeled UDP-[14C]-glucose in a suitable buffer.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at 37°C for a specific period (e.g., 1-2 hours).
-
Product Separation: The reaction is stopped, and the product, [14C]-glucosylceramide, is separated from the unreacted UDP-[14C]-glucose using methods like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantification: The amount of radiolabeled product is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Glucosylceramide Synthesis Assay
This assay measures the ability of an inhibitor to reduce the synthesis of GlcCer in a cellular context.
-
Objective: To determine the cellular potency (IC50) of a GCS inhibitor.
-
Methodology:
-
Cell Culture: A relevant cell line (e.g., patient-derived fibroblasts, U-937, or RAW cells) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the GCS inhibitor for a period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.
-
Metabolic Labeling: A labeled precursor, such as [14C]-serine or a fluorescently tagged ceramide analog, is added to the culture medium. This precursor is metabolically incorporated into newly synthesized GSLs.
-
Lipid Extraction: After an incubation period, cells are harvested, and total lipids are extracted using organic solvents (e.g., chloroform/methanol).
-
Analysis: The labeled GlcCer is separated from other lipids by TLC and quantified by autoradiography or fluorescence imaging.
-
Data Analysis: The reduction in labeled GlcCer synthesis relative to untreated control cells is used to calculate the IC50 value.
-
Caption: A generalized experimental workflow for evaluating GCS inhibitors.
A Comparative Guide to Glucosylceramide Synthase Inhibitors: Glucosylceramide synthase-IN-2 vs. Miglustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Glucosylceramide Synthase (GCS), the research compound Glucosylceramide synthase-IN-2 (GCS-IN-2) and the approved drug miglustat (B1677133). This comparison is based on their biochemical potency, mechanism of action, and the experimental methodologies used for their evaluation.
Quantitative Data Summary: Potency
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The data clearly indicates that GCS-IN-2 is a significantly more potent inhibitor of human Glucosylceramide Synthase than miglustat.
| Compound | Target | IC50 (nM) |
| This compound | Human GCS | 15 nM |
| Mouse GCS | 190 nM | |
| Miglustat | Human GCS | 22,000 nM (22 µM) |
Note: The IC50 for miglustat has been reported in a range of 5-50 µM in some studies.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target the same enzyme, they do so through different mechanisms, which can have significant implications for their pharmacological effects.
This compound (also known as T-690) is a potent, orally active, and brain-penetrant GCS inhibitor.[1] It exhibits a noncompetitive mode of inhibition with respect to both the ceramide substrate (C8-ceramide) and the glucose donor (UDP-glucose).[1] This means it binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate concentration.[2][3][4]
Miglustat (Zavesca®) is an N-alkylated imino sugar, a synthetic analogue of D-glucose, used clinically for the treatment of Type 1 Gaucher disease and Niemann-Pick disease type C.[5][6] It functions as a competitive and reversible inhibitor of GCS.[5][6][7] As a glucose analogue, it competes with the natural substrate, UDP-glucose, for binding at the enzyme's active site.[4] This mode of inhibition can be overcome by increasing the concentration of the natural substrate.[4][8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context and evaluation of these inhibitors, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: Glucosylceramide Synthase (GCS) signaling pathway and points of inhibition.
Caption: Experimental workflow for determining the IC50 of GCS inhibitors.
Detailed Experimental Protocols
The determination of IC50 values and the characterization of inhibitor efficacy rely on robust enzymatic assays. Below is a representative protocol for an in vitro Glucosylceramide Synthase activity assay using a fluorescent substrate.
Protocol: In Vitro GCS Activity Assay for IC50 Determination
Objective: To measure the inhibitory effect of GCS-IN-2 and miglustat on GCS enzymatic activity and determine their respective IC50 values.
Materials:
-
Enzyme Source: Microsomal fractions or whole-cell lysates from a cell line expressing GCS (e.g., human cancer cell lines).
-
Substrate: NBD C6-ceramide (fluorescent ceramide analogue).
-
Co-substrate: Uridine diphosphate (B83284) glucose (UDP-glucose).
-
Inhibitors: this compound and miglustat, prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate salts and detergents.
-
Reaction Stop Solution: Chloroform/methanol mixture.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Enzyme Preparation: Prepare the GCS enzyme source (e.g., cell lysate) and determine its total protein concentration using a standard method like the Bradford assay.
-
Inhibitor Preparation: Prepare a serial dilution of each inhibitor (GCS-IN-2 and miglustat) in the assay buffer. A typical concentration range for a potent inhibitor might be from 0.1 nM to 10 µM, while a less potent one might range from 1 µM to 1 mM. Include a vehicle control (e.g., DMSO) with no inhibitor.
-
Reaction Setup:
-
In microcentrifuge tubes, add the assay buffer.
-
Add the specified concentration of each inhibitor from the dilution series to the respective tubes.
-
Add the GCS enzyme preparation to each tube and pre-incubate for 10-15 minutes at 37°C to allow inhibitor binding.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding a mixture of the fluorescent substrate (NBD C6-ceramide) and the co-substrate (UDP-glucose).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids (substrate and product), and dry it under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol).
-
Inject the sample into an HPLC system equipped with a normal-phase silica (B1680970) column.
-
Use a solvent gradient to separate the unreacted NBD C6-ceramide from the product, NBD C6-glucosylceramide.
-
Detect the fluorescent lipids using a fluorescence detector (excitation ~470 nm, emission ~530 nm).
-
The amount of product formed is proportional to the area under its corresponding peak in the chromatogram.
-
-
IC50 Calculation:
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of GCS activity.[9][10]
-
This protocol provides a robust framework for comparing the potency of different GCS inhibitors under controlled laboratory conditions.[7][11] Modifications, such as using radiolabeled substrates or different analytical techniques, can also be employed.
References
- 1. assaygenie.com [assaygenie.com]
- 2. youtube.com [youtube.com]
- 3. knyamed.com [knyamed.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucosylceramide Synthase Inhibitors: Glucosylceramide Synthase-IN-2 vs. Genz-123346
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Glucosylceramide Synthase (GCS), Glucosylceramide synthase-IN-2 and Genz-123346. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a side-by-side look at the available experimental data to facilitate informed decisions in research applications.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide. This initial step is crucial for the formation of a vast array of complex GSLs that are integral components of cell membranes and are involved in numerous cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. The dysregulation of GSL metabolism has been implicated in various diseases, including lysosomal storage disorders (such as Gaucher and Fabry disease), polycystic kidney disease, diabetes, and cancer. Consequently, the inhibition of GCS has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two small molecule inhibitors of GCS: this compound and Genz-123346.
Data Presentation
The following tables summarize the available quantitative data for this compound and Genz-123346. It is important to note that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency
| Parameter | This compound | Genz-123346 |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) |
| IC50 (Human GCS) | 15 nM | 14 nM (for inhibition of GM1)[1] |
| IC50 (Mouse GCS) | 190 nM | Not explicitly reported |
| Mechanism of Inhibition | Non-competitive with C8-ceramide and UDP-glucose | Not explicitly reported |
Table 2: In Vivo Pharmacokinetics (Mouse)
| Parameter | This compound | Genz-123346 |
| Administration Route | Oral (p.o.) | Oral (in diet) |
| Bioavailability (BA) | 31% | ~10% (in mice)[1] |
| Cmax | 416 ng/mL (at 5 mg/kg) | Not explicitly reported |
| Half-life (t1/2) | Not explicitly reported | 30-60 min (in plasma of mice and rats)[1] |
| Brain Penetration | Yes, good brain exposure (Cu,brain = 0.21 µM at 30 mg/kg) | Not explicitly reported to be brain-penetrant |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate GCS inhibitors.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against GCS.
1. Preparation of Microsomes:
-
Harvest cells (e.g., from a cell line overexpressing GCS) in log-phase growth.
-
Homogenize the cells by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors).
-
Isolate microsomes by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing the microsomal protein (e.g., 50 µg), a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2).
-
Add the test inhibitor (e.g., this compound or Genz-123346) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
3. Product Detection and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., chloroform/methanol mixture).
-
Extract the lipids.
-
Separate the product (NBD-glucosylceramide) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent product.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a method to assess the ability of an inhibitor to block GCS activity within a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant human cell line) in a suitable culture format (e.g., 96-well plate).
-
Allow the cells to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the GCS inhibitor for a predetermined period (e.g., 24-48 hours).
2. Measurement of Glucosylceramide Levels:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids.
-
Quantify the levels of glucosylceramide using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Normalize the glucosylceramide levels to the total protein concentration or cell number.
-
Calculate the percentage reduction in glucosylceramide levels for each inhibitor concentration compared to a vehicle-treated control.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cellular glucosylceramide levels.
Mandatory Visualization
Signaling Pathway
The inhibition of Glucosylceramide Synthase has significant downstream effects on cellular signaling pathways. The following diagram illustrates the central role of GCS in glycosphingolipid metabolism and the consequences of its inhibition.
Caption: Glucosylceramide Synthase Signaling Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for the comparative analysis of this compound and Genz-123346.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and Genz-123346 are potent inhibitors of Glucosylceramide Synthase with low nanomolar IC50 values. This compound has demonstrated good oral bioavailability and brain penetration in mouse models. Genz-123346 is also orally active and has been extensively used in preclinical models of polycystic kidney disease and has shown effects on insulin (B600854) sensitivity.[1]
The choice between these two inhibitors for a specific research application will depend on the experimental context. For studies requiring central nervous system exposure, this compound may be the more suitable candidate. For investigations related to peripheral diseases where brain penetration is not a primary concern, Genz-123346 has a substantial body of literature supporting its use.
It is imperative for researchers to conduct their own head-to-head comparisons under their specific experimental conditions to make the most informed decision. The protocols and workflows provided in this guide offer a framework for such comparative studies. The continued investigation of these and other GCS inhibitors will undoubtedly provide valuable insights into the roles of glycosphingolipids in health and disease and may pave the way for novel therapeutic interventions.
References
Comparative Guide to Glucosylceramide Synthase Inhibitors: Specificity Profile of Glucosylceramide Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glucosylceramide synthase-IN-2 (GCS-IN-2), a potent inhibitor of glucosylceramide synthase (GCS), with other notable GCS inhibitors. The focus is on the specificity of these compounds, supported by available experimental data. Glucosylceramide synthase is a pivotal enzyme in the biosynthesis of most glycosphingolipids, making it a key target for substrate reduction therapy in various lysosomal storage disorders, such as Gaucher disease.[1]
Comparative Analysis of GCS Inhibitors
The table below summarizes the potency and known specificity of this compound in comparison to other well-known GCS inhibitors.
| Inhibitor | Target | Potency (IC50/EC50) | Known Specificity and Off-Target Effects |
| This compound (T-690) | Human GCS | 15 nM[2][3] | - No significant inhibition of Serotonin Transporter (SERT) (IC50 > 10 µM)[2][3][4]- Does not affect Glucocerebrosidase (GCase) activity (EC50 > 300 µM)[2][3]- No potent inhibition of hERG, CaV1.2, and NaV1.5 channels at 30 µM[2] |
| Mouse GCS | 190 nM[2][3] | ||
| Eliglustat | GCS | IC50 = 10 ng/mL (~24 nM)[5] | - Selective inhibitor of GCS[6][7]- Minimal or no off-target activity against other glycosidases, including α-glucosidase I and II, and lysosomal and non-lysosomal glucosylceramidases[5] |
| Ibiglustat (Venglustat) | GCS | Not explicitly found in searches | - Brain-penetrant GCS inhibitor[8][9] |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | GCS | IC50 = 5 µM, Ki = 0.7 µM[10] | - Does not inhibit UDP-galactose:N-acylsphingosine galactosyltransferase or β-glucocerebrosidase[10]- Inhibits mTORC1 activity[10] |
| PPMP (D,L-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol) | GCS | Not explicitly found in searches | - More cytotoxic than PDMP in several cancer cell lines[11] |
Signaling Pathway and Inhibition Point
Glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. Inhibition of GCS reduces the production of glucosylceramide and downstream complex glycosphingolipids.
References
- 1. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is Ibiglustat used for? [synapse.patsnap.com]
- 9. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Glucosylceramide Synthase-IN-2 Cross-Reactivity
For Immediate Release
Cambridge, MA – December 5, 2025 – This guide provides a detailed comparison of the cross-reactivity profile of "Glucosylceramide synthase-IN-2" (also known as T-690), a potent inhibitor of Glucosylceramide synthase (GCS). The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the inhibitor's selectivity.
This compound is a potent, orally active inhibitor of human Glucosylceramide synthase (GCS) with a reported IC50 value of 15 nM.[1][2] In preclinical studies, it has demonstrated the ability to cross the blood-brain barrier.[1][2] Understanding the selectivity of this inhibitor is crucial for predicting potential off-target effects and ensuring its suitability for further investigation.
Selectivity Profile of this compound
To assess the selectivity of this compound, its activity was evaluated against a panel of enzymes. The available data indicates a high degree of selectivity for its primary target, GCS.
| Target Enzyme | IC50 / EC50 | Fold Selectivity vs. Human GCS |
| Human Glucosylceramide Synthase (GCS) | 15 nM | 1 |
| Mouse Glucosylceramide Synthase (GCS) | 190 nM | 12.7 |
| Serotonin (B10506) Transporter (SERT) | > 10,000 nM | > 667 |
| Glucocerebrosidase (GCase) | > 300,000 nM | > 20,000 |
Table 1: Cross-reactivity of this compound with other enzymes. The table summarizes the inhibitory activity of this compound against its primary human target and other tested enzymes. The fold selectivity is calculated relative to the IC50 for human GCS.
The data clearly demonstrates that this compound is highly selective for GCS over the serotonin transporter and glucocerebrosidase. The greater than 667-fold and 20,000-fold selectivity, respectively, suggests a low probability of off-target effects related to these two enzymes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Glucosylceramide synthase in the sphingolipid metabolic pathway and a typical workflow for assessing enzyme inhibitor selectivity.
Figure 1: Role of GCS in Sphingolipid Metabolism.
Figure 2: Workflow for Cross-Reactivity Screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the general procedures for determining GCS activity and inhibitor cross-reactivity.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is based on the use of a fluorescently labeled ceramide analog, NBD-C6-ceramide, to measure GCS activity.
Materials:
-
Human recombinant Glucosylceramide synthase (GCS)
-
NBD-C6-ceramide (fluorescent substrate)
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
This compound (or other test compounds)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Human recombinant GCS enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-mixed solution of NBD-C6-ceramide and UDP-glucose to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).
-
Product Detection: The fluorescent product, NBD-glucosylceramide, is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fluorescence of the product is then quantified using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cross-Reactivity Screening Protocol (General)
To assess the cross-reactivity of this compound, similar enzymatic assays are performed for a panel of off-target enzymes. The specific substrates and detection methods will vary depending on the enzyme being tested. For example, a radioligand binding assay could be used for receptors and transporters, while other enzymatic assays would be employed for different classes of enzymes. The general principle involves incubating the off-target enzyme with a high concentration of the inhibitor (e.g., 10 µM) and measuring the percent inhibition of its activity. Significant inhibition (typically >50%) would warrant further investigation to determine an IC50 value. Commercial services, such as those offered by Eurofins SafetyScreen panels, are often utilized for broad liability screening.[3][4][5]
This comparative guide provides a foundational understanding of the selectivity profile of this compound. The presented data and protocols are intended to support informed decisions in research and drug development programs.
References
"Glucosylceramide synthase-IN-2" efficacy in different cell lines
Comparative Efficacy of GCS Inhibitors
The inhibitory activity of several GCS inhibitors has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for prominent GCS inhibitors, providing a basis for comparison.
| Inhibitor | Cell Line | Disease Model | IC50 (µM) | Reference |
| Genz-667161 | A549 | Lung Carcinoma | 0.029 | |
| HCT116 | Colorectal Carcinoma | 0.025 | ||
| MDA-MB-231 | Breast Cancer | 0.033 | ||
| Eliglustat (Genz-112638) | NCI/ADR-RES | Ovarian Cancer | Not specified | |
| MCF7/ADR | Breast Cancer | Not specified | ||
| Ibiglustat (Venglustat) | Various | Not specified | Not specified |
Experimental Protocols
The determination of GCS inhibitor efficacy typically involves cell-based assays to measure the reduction in glucosylceramide levels or the impact on cell viability and drug resistance.
Glucosylceramide Synthase Activity Assay
This assay quantifies the enzymatic activity of GCS in the presence of an inhibitor.
-
Cell Lysate Preparation: Cells are cultured to approximately 80% confluency, harvested, and lysed to release cellular components, including GCS.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and the GCS inhibitor at various concentrations.
-
Lipid Extraction: Following incubation, lipids are extracted from the reaction mixture using a solvent system like chloroform/methanol.
-
Analysis: The extracted lipids are separated using thin-layer chromatography (TLC). The amount of fluorescently labeled glucosylceramide produced is quantified using a fluorescence scanner.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of GCS inhibition against the inhibitor concentration.
Cell Viability and Drug Resistance Assays
These assays assess the effect of GCS inhibition on cell survival and sensitivity to chemotherapeutic agents.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the GCS inhibitor alone or in combination with a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and dose-response curves are generated to determine the IC50 of the chemotherapeutic agent in the presence and absence of the GCS inhibitor.
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the signaling pathway and experimental procedures.
Caption: Glucosylceramide synthesis pathway and the point of inhibition by GCS inhibitors.
Caption: Experimental workflow for evaluating the efficacy of GCS inhibitors in cell lines.
Safety Operating Guide
Prudent Disposal of Glucosylceramide Synthase-IN-2 in a Research Environment
Essential guidelines for the safe handling and disposal of Glucosylceramide synthase-IN-2, a potent enzyme inhibitor used in specialized research applications.
For researchers and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This compound, a potent, brain-penetrant, and orally active inhibitor of glucosylceramide synthase (GCS), requires careful handling throughout its lifecycle, from initial use to final disposal.[1][2] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. All laboratory personnel should treat this compound as hazardous waste.
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste. Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The following step-by-step procedure should be followed for the disposal of this compound and associated materials. This protocol is based on general best practices for chemical waste management and should be adapted to comply with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container compatible with the solvent used (e.g., DMSO). Do not mix with other waste streams.
-
Contaminated Materials: All disposable labware, such as pipette tips, vials, and gloves, that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.
-
Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.[3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general information that should be confirmed with the supplier-provided SDS.
| Parameter | Recommendation | Source |
| Hazard Classification | Assume harmful if swallowed and toxic to aquatic life. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. Do not allow to enter sewers or surface/ground water. | |
| Spill Cleanup (Solid) | Sweep up and shovel into suitable containers for disposal. | |
| Spill Cleanup (Solution) | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | |
| Uncleaned Packaging | Dispose of according to official regulations. |
Experimental Context: Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a key enzyme in the metabolism of sphingolipids, catalyzing the conversion of ceramide to glucosylceramide.[2] This is a critical step in the synthesis of a wide array of glycosphingolipids (GSLs). Inhibition of GCS can have significant effects on cellular processes and is a therapeutic target for several diseases, including Gaucher's disease.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Glucosylceramide synthase-IN-2
Personal Protective Equipment (PPE)
When working with Glucosylceramide synthase-IN-2, appropriate personal protective equipment is your first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or EN 166 certified | Protects eyes from splashes or dust. |
| Hand Protection | Disposable Gloves | Nitrile or latex, compatible with handling solvents. | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood/Respirator | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or aerosols.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting : When weighing the solid compound, do so in a ventilated enclosure to avoid creating and inhaling dust.
-
Dissolving : If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Use in Experiments : When using the compound in experiments, always handle it with care, avoiding contact with skin and eyes.[1]
-
Post-Handling : After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Spill and Disposal Procedures
In the event of a spill or when disposing of waste, follow these guidelines to mitigate risks.
Spill Cleanup:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Clean : Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Ventilate : Ensure the area is well-ventilated after cleanup.
Disposal:
-
Dispose of waste material, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Waste should be collected in a designated, labeled container.
Experimental Workflow for Handling GCS-IN-2
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
